tert-Butyl 2-(4-aminophenoxy)ethylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-[2-(4-aminophenoxy)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-13(2,3)18-12(16)15-8-9-17-11-6-4-10(14)5-7-11/h4-7H,8-9,14H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXPLCWUDLAXJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592562 | |
| Record name | tert-Butyl [2-(4-aminophenoxy)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159184-15-3 | |
| Record name | tert-Butyl [2-(4-aminophenoxy)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-[2-(4-aminophenoxy)ethyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of tert-Butyl 2-(4-aminophenoxy)ethylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the synthesis and characterization of tert-Butyl 2-(4-aminophenoxy)ethylcarbamate, a bifunctional molecule incorporating a Boc-protected amine and a primary aromatic amine. This compound serves as a valuable intermediate in medicinal chemistry and drug development, offering a versatile scaffold for further chemical modifications. This document outlines a probable synthetic pathway, details general experimental protocols for analogous reactions, and presents key characterization data.
Introduction
This compound (CAS No. 159184-15-3) is a chemical intermediate possessing both a protected primary aliphatic amine and a reactive primary aromatic amine. This unique structural arrangement makes it a useful building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The tert-butyloxycarbonyl (Boc) protecting group offers stability under various reaction conditions and can be readily removed under acidic conditions, allowing for selective manipulation of the molecule's functional groups.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Data of this compound
| Property | Value |
| CAS Number | 159184-15-3 |
| Molecular Formula | C₁₃H₂₀N₂O₃ |
| Molecular Weight | 252.31 g/mol |
| Appearance | Solid (predicted) |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dichloromethane. |
Synthesis Pathway
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
The following are detailed, generalized experimental protocols for the proposed synthetic steps. These should be adapted and optimized by researchers based on laboratory conditions and scale.
Step 1: Synthesis of tert-Butyl 2-(4-nitrophenoxy)ethylcarbamate (Boc Protection)
Objective: To protect the primary aliphatic amine of 2-(4-nitrophenoxy)ethan-1-amine using di-tert-butyl dicarbonate.
Materials:
-
2-(4-Nitrophenoxy)ethan-1-amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-(4-nitrophenoxy)ethan-1-amine in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (Et₃N) to the solution, followed by the slow, dropwise addition of di-tert-butyl dicarbonate ((Boc)₂O) dissolved in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Step 2: Synthesis of this compound (Nitro Group Reduction)
Objective: To reduce the nitro group of tert-butyl 2-(4-nitrophenoxy)ethylcarbamate to a primary amine.
Materials:
-
tert-Butyl 2-(4-nitrophenoxy)ethylcarbamate
-
10% Palladium on carbon (Pd/C)
-
Hydrazine monohydrate or a hydrogen gas source
-
Methanol or Ethanol
-
Celite®
Procedure:
-
Dissolve tert-butyl 2-(4-nitrophenoxy)ethylcarbamate in methanol or ethanol in a round-bottom flask.
-
Carefully add 10% palladium on carbon (Pd/C) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
If using hydrazine monohydrate, add it dropwise to the reaction mixture at room temperature. An exothermic reaction may be observed.
-
Alternatively, if using hydrogen gas, subject the reaction mixture to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) and stir vigorously.
-
Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by recrystallization or column chromatography.
Characterization
The structural confirmation of the synthesized this compound would be performed using standard analytical techniques. The expected characterization data is summarized below.
Table 2: Expected Characterization Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm), methylene protons of the ethyl chain (triplets, ~3.5 and ~4.0 ppm), and aromatic protons (doublets, in the aromatic region). The NH protons would appear as broad singlets. |
| ¹³C NMR | Resonances for the quaternary carbon and methyl carbons of the tert-butyl group, the methylene carbons, and the aromatic carbons. |
| FTIR (cm⁻¹) | Characteristic peaks for N-H stretching (amine and carbamate), C=O stretching (carbamate), C-O stretching, and aromatic C-H and C=C stretching. |
| Mass Spec. | A molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (252.31). |
Logical Workflow for Synthesis and Purification
The overall process from starting materials to the purified final product can be visualized in the following workflow diagram.
Caption: Workflow for the synthesis and purification of the target compound.
Safety Precautions
Standard laboratory safety procedures should be followed at all times. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All manipulations should be performed in a well-ventilated fume hood. The reagents used in this synthesis have specific hazards that should be reviewed from their respective Safety Data Sheets (SDS) before use.
Conclusion
This technical guide provides a comprehensive overview of a probable synthetic route and characterization for this compound. The detailed, albeit generalized, experimental protocols and expected analytical data serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery. The successful synthesis of this intermediate opens avenues for the development of novel compounds with potential therapeutic applications.
In-Depth Technical Guide: tert-Butyl 2-(4-aminophenoxy)ethylcarbamate (CAS: 159184-15-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of tert-Butyl 2-(4-aminophenoxy)ethylcarbamate, a key building block in contemporary drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).
Core Properties
This compound is a bifunctional molecule featuring a protected amine and a terminal aniline group. This structure makes it an ideal linker component for conjugating different molecular entities.
Physicochemical and Spectroscopic Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 159184-15-3 | [1] |
| Molecular Formula | C₁₃H₂₀N₂O₃ | [1][2][3] |
| Molecular Weight | 252.31 g/mol | [1][2][3] |
| Appearance | Solid | [2] |
| Predicted ¹H NMR | δ (ppm): 6.75 (d, 2H), 6.65 (d, 2H), 5.0 (br s, 1H), 3.95 (t, 2H), 3.6 (br s, 2H), 3.4 (q, 2H), 1.45 (s, 9H). (Predicted based on similar structures) | |
| Predicted ¹³C NMR | δ (ppm): 156.0, 150.0, 142.0, 116.0, 115.5, 79.5, 68.0, 41.0, 28.5. (Predicted based on similar structures) |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a two-step process involving the initial synthesis of a nitro-substituted precursor, followed by the reduction of the nitro group to an amine.
Experimental Protocol: Synthesis of tert-Butyl N-[2-(4-nitrophenoxy)ethyl]carbamate (Precursor)
Materials:
-
2-(Boc-amino)ethanol
-
4-Nitrophenol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-(Boc-amino)ethanol (1.0 eq) and 4-nitrophenol (1.1 eq) in anhydrous THF, add triphenylphosphine (1.2 eq) at 0 °C under an inert atmosphere.
-
Slowly add diisopropyl azodicarboxylate (1.2 eq) to the mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield tert-butyl N-[2-(4-nitrophenoxy)ethyl]carbamate as a solid.
Experimental Protocol: Reduction to this compound
Materials:
-
tert-Butyl N-[2-(4-nitrophenoxy)ethyl]carbamate
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Ethyl acetate
-
Diatomaceous earth
Procedure:
-
Suspend tert-butyl N-[2-(4-nitrophenoxy)ethyl]carbamate (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (5.0 eq) and ammonium chloride (1.0 eq) to the suspension.
-
Heat the mixture to reflux and stir vigorously for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth, washing with ethyl acetate.
-
Separate the organic layer from the filtrate and wash the aqueous layer with ethyl acetate.
-
Combine all organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Concentrate the solvent under reduced pressure to obtain this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.
Applications in Drug Development
This compound is a valuable building block in drug discovery, primarily utilized as a linker in the synthesis of PROTACs.
Role as a PROTAC Linker
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][5] this compound serves as a versatile linker to connect the target-binding ligand and the E3 ligase-binding ligand. The Boc-protected amine can be deprotected to allow for further chemical modification and attachment to one of the ligands, while the aniline moiety can be functionalized to connect to the other ligand.
Visualizations
Synthetic Workflow
The following diagram illustrates the general two-step synthesis of this compound.
Caption: Synthetic scheme for this compound.
PROTAC Mechanism of Action
This diagram illustrates the general mechanism of action for a PROTAC utilizing a linker derived from this compound.
Caption: General mechanism of PROTAC-mediated protein degradation.
References
- 1. scbt.com [scbt.com]
- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound - CAS:159184-15-3 - Sunway Pharm Ltd [3wpharm.com]
- 4. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
"tert-Butyl 2-(4-aminophenoxy)ethylcarbamate" molecular weight and formula
This guide provides core technical specifications for tert-Butyl 2-(4-aminophenoxy)ethylcarbamate, a chemical compound relevant to professionals in research, chemical synthesis, and drug development. The information is presented to facilitate quick reference and integration into experimental and developmental workflows.
Chemical Identity and Properties
The fundamental molecular properties of this compound are summarized below. These data points are essential for stoichiometric calculations, analytical characterization, and regulatory documentation.
| Property | Value |
| Molecular Formula | C₁₃H₂₀N₂O₃[1][2][3] |
| Molecular Weight | 252.31 g/mol [1][3] |
| CAS Number | 159184-15-3[1][3] |
| InChI Key | IBXPLCWUDLAXJC-UHFFFAOYSA-N[2] |
| Physical Form | Solid |
Logical Relationship: Structure to Properties
The molecular formula dictates the molecular weight and informs the potential chemical reactivity and physical characteristics of the compound. The workflow from chemical structure to its empirical formula and finally to its molecular weight is a foundational concept in chemistry.
Caption: From Structure to Molecular Weight.
This document is intended for a technical audience and assumes a foundational understanding of chemical principles. The provided data is aggregated from publicly available chemical databases and supplier specifications.
References
Technical Guide: Solubility and Stability Profile of tert-Butyl 2-(4-aminophenoxy)ethylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 2-(4-aminophenoxy)ethylcarbamate is a bifunctional organic molecule featuring a Boc-protected amine and a primary aromatic amine. This structure makes it a valuable building block in medicinal chemistry, particularly as a linker in the synthesis of more complex molecules such as PROTACs (Proteolysis Targeting Chimeras) or as a precursor for various pharmaceutical derivatives. An in-depth understanding of its solubility and stability is critical for its effective use in synthesis, formulation, and biological screening. This technical guide provides a comprehensive overview of the predicted solubility and stability profile of this compound, along with detailed experimental protocols for its characterization.
Physicochemical Properties
A summary of the basic physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 159184-15-3 | [1][2] |
| Molecular Formula | C₁₃H₂₀N₂O₃ | [1] |
| Molecular Weight | 252.31 g/mol | [1] |
| Appearance | Solid (predicted) | General Knowledge |
| Melting Point | Not available | |
| Boiling Point | Not available |
Solubility Profile
No specific experimental solubility data for this compound is readily available in the public domain. However, a qualitative and predicted solubility profile can be derived from its structural components: a lipophilic tert-butoxycarbonyl (Boc) group, a polar aromatic amine, an ether linkage, and an ethyl chain.
Table 2: Predicted Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | The combination of polar functional groups and the overall molecular size suggests good solvation in these solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | The organic nature of the molecule, including the Boc group and aromatic ring, indicates good solubility. |
| Alcohols | Methanol, Ethanol | Moderate to High | The molecule can act as both a hydrogen bond donor and acceptor, facilitating solubility in protic solvents. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate | The lipophilic character of the Boc group and the aromatic ring should allow for some solubility. |
| Non-Polar | Hexane, Toluene | Low | The presence of multiple polar functional groups (amine, carbamate, ether) is expected to limit solubility in non-polar solvents. |
| Aqueous | Water | Low to Insoluble | The significant non-polar surface area from the Boc group and the aromatic ring is likely to make aqueous solubility poor. Solubility may be slightly enhanced at acidic pH due to the protonation of the primary amine. |
Experimental Protocol for Solubility Determination
A standard shake-flask method can be employed to quantitatively determine the solubility of this compound in various solvents.
Methodology:
-
Preparation of Saturated Solutions: Add an excess amount of the compound to vials containing the selected solvents.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection: Centrifuge the vials to pellet the undissolved solid. Carefully collect an aliquot of the supernatant.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Determine the solubility in units such as mg/mL or mol/L.
Stability Profile
The stability of this compound is primarily dictated by its two main functional groups: the tert-butoxycarbonyl (Boc) protected amine and the aromatic aniline moiety.
Table 3: Predicted Stability of this compound
| Condition | Predicted Stability | Primary Degradation Pathway |
| Acidic (pH < 4) | Unstable | Cleavage of the Boc group to yield the corresponding free amine, isobutylene, and carbon dioxide.[3][4] |
| Neutral (pH 6-8) | Generally Stable | Minimal degradation expected under typical conditions. |
| Basic (pH > 9) | Generally Stable | The Boc group is known to be stable under most basic conditions.[5] The aniline moiety is also generally stable. |
| Oxidative | Potentially Unstable | The primary aromatic amine (aniline) is susceptible to oxidation, which can lead to the formation of colored impurities.[6] |
| Thermal | Potentially Unstable | The Boc group can be thermally labile, especially at elevated temperatures, leading to deprotection.[7] |
| Photolytic | Potentially Unstable | Aromatic amines can be susceptible to photodegradation. |
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M and 1 M HCl. Incubate at room temperature and an elevated temperature (e.g., 60 °C).
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M and 1 M NaOH. Incubate at room temperature and an elevated temperature (e.g., 60 °C).
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% and 30% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light.
-
Thermal Degradation (Solid State): Store the solid compound in an oven at an elevated temperature (e.g., 80 °C).
-
Thermal Degradation (Solution): Store the stock solution at an elevated temperature (e.g., 60 °C).
-
Photostability: Expose the solid compound and the stock solution to UV and visible light according to ICH Q1B guidelines.
-
-
Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a gradient elution and PDA detector).
-
Data Evaluation: Quantify the parent compound and any degradation products. Calculate the percentage of degradation and, if possible, identify the structure of major degradants using techniques like LC-MS.
Visualizations
Potential Signaling Pathway Involvement
Given the presence of an aniline-like moiety, this compound or its derivatives could potentially interact with signaling pathways where aniline-based compounds are known to be active, such as kinase signaling pathways. The following diagram illustrates a generic kinase signaling pathway that can be targeted by small molecule inhibitors, a class to which derivatives of this compound could belong.[8][9]
Caption: Generic Receptor Tyrosine Kinase signaling pathway.
Experimental Workflow: Application in PROTAC Synthesis
This compound is a suitable linker for the synthesis of PROTACs. The following workflow illustrates the general steps for synthesizing a PROTAC using such a linker.[10][11]
References
- 1. scbt.com [scbt.com]
- 2. eMolecules this compound | 159184-15-3 | | Fisher Scientific [fishersci.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. ijrpp.com [ijrpp.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to tert-Butyl 2-(4-aminophenoxy)ethylcarbamate for Research and Development
Introduction
tert-Butyl 2-(4-aminophenoxy)ethylcarbamate is a valuable bifunctional molecule utilized in organic synthesis, particularly within the realms of medicinal chemistry and drug development. Its structure, featuring a Boc-protected amine and a terminal aniline, makes it a versatile building block for the construction of more complex molecules, including linkers for Proteolysis Targeting Chimeras (PROTACs) and other targeted therapeutics. This guide provides an in-depth overview of its suppliers, purity specifications, and relevant experimental applications for researchers, scientists, and professionals in drug development.
Supplier and Purity Information
The availability and purity of starting materials are critical for the success of any research and development endeavor. The following table summarizes the information for suppliers of this compound.
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity | Additional Information |
| --INVALID-LINK-- | 159184-15-3 | C13H20N2O3 | 252.31 g/mol | 97% | Distributed for Leyan / Shanghai Haohong Scientific Co.,Ltd.[1] |
| --INVALID-LINK-- | 159184-15-3 | C13H20N2O3 | 252.31 g/mol | Not specified | For Research Use Only.[2] |
| --INVALID-LINK-- | 159184-15-3 | C13H20N2O3 | 252.31 g/mol | Not specified | |
| --INVALID-LINK-- | 159184-15-3 | Not specified | Not specified | Not specified | Distributes for eMolecules.[3] |
Experimental Protocols
While a specific, detailed synthesis protocol for this compound was not found in the immediate search results, a general synthetic approach can be inferred from standard organic chemistry principles and protocols for similar compounds. The synthesis would likely involve the reaction of 4-aminophenol with a suitable Boc-protected 2-carbon electrophile, such as tert-butyl (2-bromoethyl)carbamate, under basic conditions.
Representative Synthetic Protocol:
-
Reaction Setup: To a solution of 4-aminophenol (1.0 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base like potassium carbonate (K2CO3, 1.5-2.0 equivalents).
-
Addition of Electrophile: Add tert-butyl (2-bromoethyl)carbamate (1.0-1.2 equivalents) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at an elevated temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired this compound.
Purity Assessment:
The purity of this compound can be determined using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for assessing the purity and quantifying non-volatile impurities.[4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also be used for quantitative analysis (qNMR) to determine absolute purity.[4]
Applications in Drug Development
Bifunctional molecules like this compound are crucial in the synthesis of targeted therapeutics. The Boc-protected amine allows for selective deprotection and subsequent coupling reactions, while the aniline moiety can be functionalized through various chemical transformations.
One significant application is in the construction of linkers for Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker's length, flexibility, and chemical nature are critical for the efficacy of the PROTAC.
Workflow for PROTAC Synthesis using a Bifunctional Linker:
The following diagram illustrates a generalized workflow for synthesizing a PROTAC using a bifunctional linker derived from a molecule like this compound.
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
Signaling Pathway Context:
PROTACs developed using such linkers can target various proteins involved in disease signaling pathways. For instance, a PROTAC might target a kinase involved in a cancer signaling pathway. The following diagram illustrates a simplified signaling pathway and the point of intervention by a hypothetical PROTAC.
Caption: A simplified signaling pathway illustrating PROTAC-mediated protein degradation.
References
In-Depth Technical Guide: Safety and Handling of tert-Butyl 2-(4-aminophenoxy)ethylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling protocols for tert-Butyl 2-(4-aminophenoxy)ethylcarbamate (CAS Number: 159184-15-3). The information herein is intended to support laboratory safety and minimize exposure risks during research and development activities. Due to the limited availability of a complete, verified Safety Data Sheet (SDS) in the public domain, this guide synthesizes available data. Where specific data for this compound is unavailable, general safety principles for related carbamate compounds are referenced with clear notation.
Chemical and Physical Properties
This compound is a solid organic compound.[1] Key identifying information is summarized in the table below.
| Property | Value | Source |
| CAS Number | 159184-15-3 | [2] |
| Molecular Formula | C₁₃H₂₀N₂O₃ | [2][][4][5] |
| Molecular Weight | 252.31 g/mol | [2][] |
| Physical Form | Solid | [1] |
| Predicted Boiling Point | 421.7 °C at 760 mmHg | [6] |
| Predicted Flash Point | 208.8 °C | [6] |
Hazard Identification and GHS Classification
A definitive Globally Harmonized System (GHS) classification for this compound is not consistently available across public sources. However, based on the known hazards of similar carbamate compounds, it is prudent to handle this chemical with caution, assuming it may present the following hazards until a complete SDS is available.
Anticipated GHS Classification:
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Warning |
Logical Flow for Hazard Identification and Response:
Caption: GHS Hazard and Response Workflow for this compound.
First-Aid Measures
In the event of exposure, follow these first-aid protocols. Always seek medical attention for any exposure beyond minor contact.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Firefighting Measures
| Aspect | Guideline |
| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |
| Unsuitable Extinguishing Media | A direct water jet may spread the fire. |
| Specific Hazards Arising from the Chemical | Combustion may produce irritating or toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx). |
| Protective Equipment for Firefighters | Wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes. |
Accidental Release Measures
In the case of a spill, adhere to the following procedures to minimize exposure and environmental contamination.
Workflow for Spill Response:
Caption: Step-by-step workflow for responding to an accidental release.
Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.
| Aspect | Guideline |
| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe dust. Use only in a well-ventilated area, preferably in a chemical fume hood. Wash hands thoroughly after handling. |
| Storage | Keep the container tightly closed in a dry, cool, and well-ventilated place.[7] One supplier recommends storage at 2-8°C under an inert atmosphere and protected from light.[8] |
Exposure Controls and Personal Protective Equipment (PPE)
As no official occupational exposure limits have been established, a conservative approach to exposure control is recommended.
| Control Measure | Specification |
| Engineering Controls | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. |
| Eye/Face Protection | Wear chemical safety goggles that meet ANSI Z87.1 standards. A face shield should be worn over goggles if there is a significant risk of splashing. |
| Hand Protection | Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Given the lack of specific breakthrough time data, consider double gloving for extended operations or larger quantities. Change gloves immediately if contaminated. |
| Skin and Body Protection | Wear a lab coat, long pants, and closed-toe shoes. For larger quantities, a chemical-resistant apron may be advisable. |
| Respiratory Protection | If engineering controls are insufficient, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. |
Toxicological and Ecological Information
Stability and Reactivity
| Aspect | Guideline |
| Reactivity | No specific reactivity data is available. |
| Chemical Stability | Assumed to be stable under recommended storage conditions. |
| Conditions to Avoid | Avoid exposure to heat, light, and incompatible materials. |
| Incompatible Materials | Strong oxidizing agents. |
| Hazardous Decomposition Products | Under fire conditions, may decompose to form carbon oxides and nitrogen oxides. |
Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). Users should consult a comprehensive SDS from the supplier and adhere to all institutional and regulatory safety protocols.
References
- 1. This compound | 159184-15-3 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 4. This compound - CAS:159184-15-3 - Sunway Pharm Ltd [3wpharm.com]
- 5. PubChemLite - Tert-butyl n-[2-(4-aminophenoxy)ethyl]carbamate (C13H20N2O3) [pubchemlite.lcsb.uni.lu]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. enamine.enamine.net [enamine.enamine.net]
Methodological & Application
Application Notes: Synthesis and Utilization of PROTACs Incorporating a "tert-Butyl 2-(4-aminophenoxy)ethylcarbamate" Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[2] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and proteasomal degradation.[1]
The "tert-Butyl 2-(4-aminophenoxy)ethylcarbamate" linker offers a versatile scaffold for PROTAC synthesis. Its structure incorporates a Boc-protected amine, allowing for controlled, sequential conjugation, and an aniline moiety that can be readily functionalized. The phenoxy-ethyl portion provides a defined spatial orientation and appropriate length for many target and E3 ligase pairs. This document provides detailed, generalized protocols for the synthesis of PROTACs using this linker, along with representative data and visualizations to guide researchers in this field.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs leverage the cell's own ubiquitin-proteasome system to achieve targeted protein degradation. The process is catalytic, with a single PROTAC molecule capable of inducing the degradation of multiple target protein molecules.[3]
Experimental Protocols
The synthesis of a PROTAC using the "this compound" linker typically involves a multi-step process. The following protocols are generalized and may require optimization based on the specific properties of the POI and E3 ligase ligands.
General Synthetic Workflow
Protocol 1: Amide Bond Formation with the Linker
This protocol describes the coupling of a carboxylic acid-functionalized ligand (e.g., for the POI) to the aniline nitrogen of the "this compound" linker.
Materials:
-
"this compound"
-
Carboxylic acid-functionalized POI ligand
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar coupling agent
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid-functionalized POI ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of "this compound" (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected intermediate.
Protocol 2: Boc Deprotection
This protocol details the removal of the Boc protecting group to expose the primary amine for subsequent coupling.[4][5]
Materials:
-
Boc-protected intermediate from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Toluene (optional, for azeotropic removal of TFA)
Procedure:
-
Dissolve the Boc-protected intermediate (1.0 eq) in DCM (approximately 0.1 M).
-
Add TFA to the solution (typically 20-50% v/v).
-
Stir the reaction at room temperature for 1-3 hours. Monitor the deprotection by LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
(Optional) Add toluene and co-evaporate under reduced pressure (repeat 2-3 times) to ensure complete removal of residual TFA.
-
The resulting TFA salt of the amine intermediate is often used directly in the next step without further purification.
Protocol 3: Final Amide Coupling to Synthesize the PROTAC
This protocol describes the final step where the deprotected linker-POI ligand conjugate is coupled with a carboxylic acid-functionalized E3 ligase ligand.
Materials:
-
Amine intermediate (TFA salt) from Protocol 2
-
Carboxylic acid-functionalized E3 ligase ligand
-
HATU or a similar coupling agent
-
DIPEA
-
Anhydrous DMF
-
Preparative HPLC system
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (3.0 eq to neutralize the TFA salt and activate the acid) and stir for 10-15 minutes at room temperature.
-
Add a solution of the amine intermediate (TFA salt) (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS.
-
Upon completion, filter the reaction mixture and purify the crude product directly by preparative reverse-phase HPLC to obtain the final PROTAC.
-
Lyophilize the pure fractions to yield the final PROTAC as a solid.
Data Presentation
The efficacy of a PROTAC is evaluated using several key quantitative parameters.[6] The following table presents representative data for a hypothetical PROTAC synthesized using the described methods. Actual values will vary depending on the specific POI and E3 ligase ligands.
| Parameter | Description | Representative Value | Assay Method |
| Binding Affinity (Kd) to POI | Measures the binding strength of the PROTAC to the target protein. | 50 nM | Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) |
| Binding Affinity (Kd) to E3 Ligase | Measures the binding strength of the PROTAC to the E3 ligase. | 200 nM | ITC or SPR |
| DC50 | The concentration of the PROTAC that induces 50% degradation of the target protein. | 15 nM | Western Blot or In-Cell ELISA |
| Dmax | The maximum percentage of target protein degradation achieved. | >90% | Western Blot or In-Cell ELISA |
| Cellular Viability (IC50) | The concentration of the PROTAC that inhibits cell growth by 50%. | 30 nM | MTT or CellTiter-Glo Assay |
Conclusion
The "this compound" linker is a valuable building block for the modular synthesis of PROTACs. The provided protocols outline a general and robust strategy for its incorporation into heterobifunctional degraders. By systematically evaluating the synthesized PROTACs using the quantitative assays described, researchers can effectively advance their drug discovery programs in the exciting field of targeted protein degradation.
References
- 1. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in PROTACs for Drug Targeted Protein Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Note: A General Protocol for the Amide Coupling of tert-Butyl 2-(4-aminophenoxy)ethylcarbamate to a Carboxylic Acid-Containing Warhead
Audience: Researchers, scientists, and drug development professionals.
Introduction: The conjugation of linker molecules to cytotoxic "warheads" is a fundamental process in the development of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs). This document outlines a general and robust protocol for the coupling of a Boc-protected amino-PEG linker, tert-Butyl 2-(4-aminophenoxy)ethylcarbamate, to a warhead containing a carboxylic acid functional group. The protocol utilizes a common carbodiimide-mediated coupling reaction, which is widely applicable in bioconjugation and medicinal chemistry.
The primary amine of this compound acts as a nucleophile, attacking the activated carboxylic acid of the warhead to form a stable amide bond. This procedure provides a foundational method that can be optimized for specific warhead structures and desired reaction scales.
Experimental Protocol: Amide Coupling Reaction
This protocol describes the coupling of this compound to a generic carboxylic acid-containing warhead ("Warhead-COOH") using N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) as coupling agents.
Materials:
-
This compound
-
Warhead-COOH (generic carboxylic acid-containing warhead)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
Activation of the Warhead:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Warhead-COOH (1.0 eq) in anhydrous DMF.
-
Add NHS (1.2 eq) to the solution and stir until dissolved.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add EDC (1.2 eq) to the cooled solution.
-
Allow the reaction to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 1-2 hours to form the NHS-ester intermediate.
-
-
Coupling Reaction:
-
In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the solution of the amine linker to the activated warhead mixture from step 1.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable mobile phase should be determined based on the polarity of the starting materials and the product. The disappearance of the limiting starting material and the appearance of a new spot corresponding to the product will indicate reaction completion.
-
-
Work-up:
-
Once the reaction is complete, pour the reaction mixture into a separatory funnel containing water or a dilute aqueous solution like 5% LiCl.
-
Extract the aqueous phase with an organic solvent such as ethyl acetate or DCM (3 x volume of the aqueous phase).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution, water, and finally brine.
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel. The appropriate eluent system should be determined by TLC analysis.
-
-
Characterization:
-
Characterize the purified conjugate using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.
-
Data Presentation: Stoichiometry and Yield
The following table summarizes the typical stoichiometry and expected yield for the coupling reaction. These values may require optimization for specific warheads.
| Reagent | Molar Equivalents (eq) | Typical Yield Range (%) | Notes |
| Warhead-COOH | 1.0 | - | The limiting reagent. |
| This compound | 1.1 - 1.2 | 60 - 85% | A slight excess is used to ensure complete consumption of the warhead. |
| EDC | 1.2 - 1.5 | - | Carbodiimide coupling agent. |
| NHS | 1.2 - 1.5 | - | Forms an active ester to improve coupling efficiency and minimize side reactions. |
Visualizations
Below are diagrams illustrating the chemical reaction pathway and the experimental workflow.
Caption: Chemical reaction pathway for amide bond formation.
Caption: Experimental workflow for the coupling protocol.
Application Notes and Protocols: Boc Deprotection of tert-Butyl 2-(4-aminophenoxy)ethylcarbamate with Trifluoroacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability in a variety of reaction conditions and its facile cleavage under acidic conditions. Trifluoroacetic acid (TFA) is a common and effective reagent for the removal of the Boc group. This document provides detailed application notes and protocols for the Boc deprotection of tert-Butyl 2-(4-aminophenoxy)ethylcarbamate to yield 2-(4-aminophenoxy)ethanamine, an important intermediate in the synthesis of various pharmaceutical compounds.
The deprotection reaction proceeds via an acid-catalyzed cleavage of the carbamate. The product is typically obtained as a trifluoroacetate salt, which can be used directly in subsequent steps or neutralized to the free amine.
Reaction Mechanism
The deprotection of the Boc group with TFA follows a well-established mechanism:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the trifluoroacetic acid.
-
Formation of a tert-butyl cation: The protonated carbamate is unstable and fragments, leading to the loss of a stable tertiary carbocation (tert-butyl cation) and the formation of a carbamic acid intermediate.
-
Decarboxylation: The carbamic acid is unstable and readily decarboxylates to release carbon dioxide.
-
Formation of the Amine Salt: The resulting free amine is protonated by the excess TFA in the reaction mixture to form the corresponding trifluoroacetate salt.
// Reactants start [label="this compound"]; tfa [label="+ TFA"];
// Intermediates protonated [label="Protonated Carbamate"]; carbocation [label="tert-Butyl Cation + Carbamic Acid"]; co2 [label="CO2"];
// Product product [label="2-(4-aminophenoxy)ethanamine\nTFA Salt"];
// Arrows start -> protonated [label="Protonation"]; protonated -> carbocation [label="Fragmentation"]; carbocation -> product [label="Decarboxylation & Protonation"]; carbocation -> co2 [style=invis]; co2 -> product [label=""]; } केंदot Caption: Mechanism of TFA-mediated Boc deprotection.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| This compound | C₁₃H₂₀N₂O₃[1][2] | 252.31[1][2] | Solid | 159184-15-3[1] |
| 2-(4-aminophenoxy)ethanamine (TFA salt) | C₈H₁₂N₂O · CF₃COOH | 266.23 | Solid | N/A |
Experimental Protocol
This protocol is a general guideline. Reaction conditions may need to be optimized for specific scales and purity requirements.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M. Place the flask in an ice bath and stir the solution.
-
Addition of TFA: Slowly add trifluoroacetic acid (TFA) (10-20 eq) to the stirred solution. A common ratio is 1:1 (v/v) of DCM to TFA.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up (for isolation of the free amine):
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.
-
Dissolve the residue in DCM and slowly add saturated aqueous NaHCO₃ solution to neutralize the excess acid. Be cautious as CO₂ evolution will occur.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2-(4-aminophenoxy)ethanamine.
-
-
Work-up (for isolation of the TFA salt):
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the TFA and DCM.
-
Co-evaporate the residue with toluene or DCM (2-3x) to remove residual TFA.
-
The resulting TFA salt can often be used in the next step without further purification. If a solid is desired, trituration with diethyl ether may induce precipitation.
-
Safety Precautions:
-
Trifluoroacetic acid is highly corrosive and volatile. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction generates tert-butyl cation, which can be a source of byproducts. While scavengers are not typically required for this substrate, they may be considered for more complex molecules.
Data Presentation
| Starting Material Analogue | TFA Concentration (% in DCM) | Reaction Time (h) | Temperature | Yield (%) | Purity |
| Boc-protected amine 1 | 20-50% | 1-2 | Room Temp. | >95 | High |
| Boc-protected amine 2 | Neat TFA | 0.5-1 | 0 °C to RT | >90 | High |
| Boc-protected amine 3 | 1:1 TFA/DCM | 2 | Room Temp. | >95 | High |
Note: Yields are illustrative and can vary based on the specific substrate, reaction scale, and purification method.
Expected Characterization Data for 2-(4-aminophenoxy)ethanamine (as the TFA salt):
-
¹H NMR: The spectrum is expected to show signals for the aromatic protons, the two methylene groups of the ethyl chain, and a broad signal for the amine protons. In the TFA salt, the chemical shifts will be influenced by the protonation of the amino groups.
-
¹³C NMR: The spectrum should display signals for the aromatic carbons and the two aliphatic carbons of the ethyl chain.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the protonated free amine [M+H]⁺.
Experimental Workflow
The following diagram outlines the general workflow for the Boc deprotection and subsequent work-up to isolate the free amine.
// Steps dissolve [label="Dissolve Starting Material\nin DCM"]; cool [label="Cool to 0°C"]; add_tfa [label="Add TFA"]; react [label="Stir at Room Temperature"]; monitor [label="Monitor by TLC/LC-MS"]; concentrate [label="Concentrate in vacuo"]; neutralize [label="Neutralize with NaHCO3 (aq)"]; extract [label="Extract with DCM"]; wash_dry [label="Wash with Brine & Dry"]; final_concentrate [label="Concentrate to yield Product"];
// Flow dissolve -> cool; cool -> add_tfa; add_tfa -> react; react -> monitor; monitor -> concentrate; concentrate -> neutralize; neutralize -> extract; extract -> wash_dry; wash_dry -> final_concentrate; } केंदot Caption: Experimental workflow for Boc deprotection.
References
Application Notes and Protocols for Amide Bond Formation with tert-Butyl 2-(4-aminophenoxy)ethylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 2-(4-aminophenoxy)ethylcarbamate is a valuable bifunctional building block in organic synthesis, particularly in medicinal chemistry and drug development. Its structure incorporates a primary aromatic amine and a Boc-protected ethylamine, making it a key intermediate for the synthesis of a wide range of molecules, including PROTACs, peptides, and other targeted therapeutics. The aromatic amine moiety allows for the formation of a stable amide bond with a variety of carboxylic acids. This document provides detailed application notes and a representative experimental protocol for the coupling of this compound with carboxylic acids.
Amide bond formation is a fundamental transformation in organic chemistry. While numerous methods exist, the direct coupling of a carboxylic acid and an amine using a coupling agent is the most common and versatile approach. The selection of the appropriate coupling agent, additives, base, and solvent is crucial for achieving high yields and purity, especially when dealing with substrates that may be sterically hindered or electronically deactivated.
General Reaction Scheme
The general reaction for the formation of an amide bond between this compound and a carboxylic acid is depicted below:
(A chemical structure diagram showing this compound reacting with a generic carboxylic acid (R-COOH) in the presence of a coupling agent, base, and solvent to yield the corresponding amide product.)
Application Notes
The successful synthesis of amides from this compound and carboxylic acids relies on the careful selection of reaction conditions. The aniline nitrogen in the starting material is nucleophilic, but less so than an aliphatic amine, which may necessitate specific coupling strategies.
Coupling Agents: A variety of reagents are available to "activate" the carboxylic acid for nucleophilic attack by the amine.
-
Carbodiimides: 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI or EDC) is a widely used, water-soluble coupling agent. It is often used in conjunction with an additive to improve efficiency and suppress side reactions.
-
Phosphonium Salts: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective and lead to rapid amide bond formation.
-
Uronium Salts: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is another powerful coupling agent, particularly useful for sterically hindered substrates.
-
Other Reagents: Boron-based reagents, such as B(OCH2CF3)3, have been shown to be effective for direct amidation. In some cases, the carboxylic acid can be converted to a more reactive species like an acid chloride, which then reacts with the amine.
Additives: Additives are frequently included in carbodiimide-mediated couplings to form an active ester intermediate, which is less prone to racemization (for chiral carboxylic acids) and side product formation (e.g., N-acylurea).
-
Hydroxybenzotriazole (HOBt): A common additive used with EDCI.
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma): A safe and effective alternative to HOBt.
Bases: An organic, non-nucleophilic base is typically required to neutralize the acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity.
-
N,N-Diisopropylethylamine (DIPEA): A sterically hindered base commonly used in peptide coupling.
-
Triethylamine (Et3N): Another common base for amide coupling reactions.
-
4-Methylmorpholine (NMM): Often used in peptide synthesis.
Solvents: The choice of solvent is critical and should be able to dissolve all reactants.
-
N,N-Dimethylformamide (DMF): A polar aprotic solvent that is an excellent choice for many amide coupling reactions.
-
Dichloromethane (DCM): A less polar solvent that is also widely used.
-
Tetrahydrofuran (THF): Another common solvent for these types of reactions.
Comparative Table of Common Amide Coupling Conditions
The following table summarizes common conditions for amide bond formation with aromatic amines, which can be adapted for this compound.
| Coupling Agent (equiv) | Additive (equiv) | Base (equiv) | Solvent | Temperature | Time (h) | Typical Yield (%) | Reference |
| EDCI (1.5) | HOBt (1.5) | DIPEA (1.5) | DMF | 0 °C to RT | 3 - 12 | 70 - 95 | |
| HBTU (1.5) | - | Et3N (1.5), NMM (1.5) | THF | RT | 3 - 4 | 60 - 90 | |
| B(OCH2CF3)3 | - | - | Toluene | Reflux | 12 - 24 | 50 - 99 | |
| TiCl4 (3.0) | - | Pyridine (solvent) | Pyridine | 85 °C | 2 - 24 | 60 - 98 | |
| TFFH (1.2) | - | DIPEA (2.4) | MeCN | 80 °C | 12 - 24 | 40 - 80 |
Yields are representative and can vary significantly based on the specific carboxylic acid and amine used.
Detailed Experimental Protocol
This protocol is a general procedure adapted from a reliable method for the synthesis of amides from an aromatic amine and can be used as a starting point for the reaction of this compound.
Materials:
-
This compound (1.0 equiv)
-
Carboxylic acid (1.0 - 1.1 equiv)
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) (1.5 equiv)
-
Hydroxybenzotriazole (HOBt) (1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Nitrogen or argon inlet
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates and developing chamber
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the carboxylic acid (1.0 equiv).
-
Dissolve the carboxylic acid in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
To the stirred solution, add DIPEA (1.5 equiv), followed by this compound (1.1 equiv), EDCI (1.5 equiv), and HOBt (1.5 equiv) sequentially.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Continue stirring at room temperature for 3 to 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash sequentially with saturated NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude solid or oil by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure amide product.
Workflow Visualization
The following diagram illustrates the general workflow for the amide coupling reaction.
Caption: General workflow for EDCI/HOBt mediated amide coupling.
Application Notes and Protocols for tert-Butyl 2-(4-aminophenoxy)ethylcarbamate in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide and protein chemistry, enabling the efficient and automated synthesis of complex peptide chains. The choice of solid support, linker, and protecting group strategy is critical for the success of SPPS. Linkers are bifunctional molecules that connect the growing peptide chain to the insoluble solid support and are designed to be cleaved under specific conditions to release the final peptide.
tert-Butyl 2-(4-aminophenoxy)ethylcarbamate possesses two key functional groups: a tert-butyloxycarbonyl (Boc) protected amine and a primary aromatic amine. The Boc group is a standard acid-labile protecting group, while the aromatic amine offers a potential point of attachment to a solid support or for further chemical modification. This document outlines the potential, though not currently established, applications of this molecule in SPPS.
Potential Applications in Solid-Phase Peptide Synthesis
Based on its structure, this compound could theoretically be employed in SPPS in the following ways:
-
As a Linker for C-terminal Peptide Amides: The primary aromatic amine could be acylated with a suitable handle to immobilize it on a solid support. Subsequent peptide chain elongation and final cleavage would yield a C-terminally modified peptide.
-
As a Building Block for Peptide Modification: It could be incorporated into a peptide sequence as a non-standard amino acid, introducing a flexible linker with a protected amine for post-synthesis modifications.
Physicochemical and Quantitative Data
As this compound is not standard in SPPS, there is a lack of published quantitative data regarding its performance, such as loading efficiency, coupling yields, and cleavage efficiency. The following table provides basic physicochemical properties.
| Property | Value |
| Molecular Formula | C₁₃H₂₀N₂O₃ |
| Molecular Weight | 252.31 g/mol |
| CAS Number | 159184-15-3 |
| Appearance | Solid |
| Solubility | Soluble in organic solvents such as DMF, DCM |
Hypothetical Experimental Protocols
The following protocols are theoretical and would require significant optimization and validation by researchers.
Protocol 1: Immobilization of this compound on a Solid Support to Generate a Resin for Peptide Amide Synthesis
This protocol describes the hypothetical attachment of the linker to a solid support to create a resin suitable for the synthesis of C-terminal peptide amides.
Materials:
-
This compound
-
Fmoc-Rink amide linker (or similar)
-
Aminomethylated polystyrene resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
Workflow Diagram:
Caption: Workflow for resin functionalization.
Procedure:
-
Resin Swelling: Swell aminomethylated polystyrene resin in DMF for 1 hour.
-
Linker Activation: In a separate vessel, dissolve Fmoc-Rink amide linker (1.5 eq.), DIC (1.5 eq.), and HOBt (1.5 eq.) in DMF.
-
First Coupling: Drain the DMF from the swollen resin and add the activated linker solution. Agitate for 2 hours at room temperature.
-
Washing: Wash the resin sequentially with DMF (3x) and DCM (3x).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group.
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Second Coupling: In a separate vessel, activate this compound (2 eq.) with DIC (2 eq.) and HOBt (2 eq.) in DMF.
-
Coupling to Resin: Add the activated solution to the deprotected resin and agitate for 4 hours.
-
Washing and Drying: Wash the resin with DMF (3x), DCM (3x), and methanol (2x). Dry the functionalized resin under vacuum.
Protocol 2: Solid-Phase Peptide Synthesis using the Functionalized Resin
This protocol outlines the steps for peptide chain elongation on the newly synthesized resin.
Materials:
-
Functionalized resin from Protocol 1
-
Fmoc-protected amino acids
-
HBTU/HATU as coupling reagent
-
N,N-Diisopropylethylamine (DIPEA)
-
DMF, DCM
-
20% Piperidine in DMF
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
Workflow Diagram:
Caption: Standard SPPS cycle workflow.
Procedure:
-
Resin Swelling: Swell the functionalized resin in DMF.
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group from the linker.
-
Washing: Wash the resin with DCM (3x) and DMF (3x).
-
First Amino Acid Coupling:
-
Pre-activate the first Fmoc-amino acid (3 eq.) with HBTU (3 eq.) and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes.
-
Peptide Elongation: Repeat steps 4-6 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage: After the final amino acid coupling and Fmoc deprotection, wash the resin thoroughly with DMF and DCM and dry it. Treat the resin with a TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify by HPLC.
Signaling Pathways and Logical Relationships
As there are no specific peptides or biological applications directly associated with the use of this linker in the literature, a relevant signaling pathway diagram cannot be provided. The logical relationship for its potential use is based on the orthogonal protection strategy inherent to its structure, as depicted in the workflow diagrams.
Conclusion
This compound is a commercially available chemical with functional groups that suggest potential utility in solid-phase peptide synthesis. However, it is not a mainstream reagent for this application, and as such, there are no established, validated protocols for its use. The protocols and workflows presented here are hypothetical and based on established principles of SPPS. Researchers interested in exploring the use of this molecule are advised to perform extensive optimization and characterization of the resulting resins and peptides. Further investigation is required to determine if this compound offers any advantages over existing, well-established linkers and building blocks in the field of peptide synthesis.
Application Notes and Protocols for the Derivatization of tert-Butyl 2-(4-aminophenoxy)ethylcarbamate for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 2-(4-aminophenoxy)ethylcarbamate is a versatile bifunctional linker ideal for bioconjugation applications. Its structure features a primary aromatic amine and a Boc-protected primary aliphatic amine. The aromatic amine provides a reactive handle for derivatization, enabling the introduction of various functionalities for subsequent conjugation to biomolecules such as proteins, peptides, or antibodies. The Boc-protected amine offers a latent reactive site that can be deprotected under acidic conditions for further modification, allowing for the construction of complex bioconjugates.
This document provides detailed protocols for the derivatization of the primary aromatic amine of this compound with two common amine-reactive functionalities: N-hydroxysuccinimide (NHS) esters and maleimides. These derivatives are valuable reagents for covalently linking the molecule to biomolecules, forming stable amide or thioether bonds, respectively.
Derivatization Strategies
The primary aromatic amine of this compound can be readily acylated by amine-reactive reagents. This section outlines the protocols for introducing an NHS ester or a maleimide group.
Protocol 1: Synthesis of an NHS Ester Derivative
This protocol describes the reaction of this compound with a homobifunctional NHS ester of a dicarboxylic acid (e.g., disuccinimidyl suberate - DSS) to generate a linker with a terminal NHS ester, ready for conjugation to primary amines on a biomolecule.
Experimental Protocol:
-
Materials:
-
This compound
-
Disuccinimidyl suberate (DSS) or other suitable bis-NHS ester
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add TEA or DIPEA (1.2 equivalents) to the solution and stir for 10 minutes at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, dissolve the bis-NHS ester (e.g., DSS, 5-10 equivalents) in anhydrous DMF.
-
Slowly add the solution of this compound to the bis-NHS ester solution with vigorous stirring.
-
Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the desired NHS ester derivative.
-
Expected Yield: 60-80%
Protocol 2: Synthesis of a Maleimide Derivative
This protocol details the reaction of this compound with a heterobifunctional linker containing both a maleimide group and an NHS ester (e.g., N-succinimidyl 3-maleimidopropionate) to introduce a thiol-reactive maleimide functionality.
Experimental Protocol:
-
Materials:
-
This compound
-
N-succinimidyl 3-maleimidopropionate (SMP) or a similar maleimido-NHS ester
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add TEA or DIPEA (1.2 equivalents) to the solution and stir for 10 minutes at room temperature under an inert atmosphere.
-
Add the maleimido-NHS ester (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction with water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the maleimide derivative.
-
Expected Yield: 70-90%
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the derivatization of this compound.
Table 1: Reaction Parameters for NHS Ester Derivatization
| Parameter | Value |
| Stoichiometry (Linker:bis-NHS ester) | 1 : 5-10 |
| Solvent | Anhydrous DMF |
| Base | TEA or DIPEA (1.2 eq) |
| Reaction Temperature | Room Temperature (20-25°C) |
| Reaction Time | 4-12 hours |
| Purification Method | Silica Gel Chromatography |
| Expected Yield | 60-80% |
Table 2: Reaction Parameters for Maleimide Derivatization
| Parameter | Value |
| Stoichiometry (Linker:Maleimido-NHS ester) | 1 : 1.1 |
| Solvent | Anhydrous DMF |
| Base | TEA or DIPEA (1.2 eq) |
| Reaction Temperature | Room Temperature (20-25°C) |
| Reaction Time | 2-6 hours |
| Purification Method | Silica Gel Chromatography |
| Expected Yield | 70-90% |
Bioconjugation Workflow
The derivatized this compound can be subsequently conjugated to a biomolecule of interest. The following diagram illustrates a general workflow for this process.
Application Note: HPLC Purification of tert-Butyl 2-(4-aminophenoxy)ethylcarbamate and its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for the purification of tert-butyl 2-(4-aminophenoxy)ethylcarbamate and its derivatives using preparative High-Performance Liquid Chromatography (HPLC). This compound is a valuable building block in medicinal chemistry and drug discovery. The primary challenge in its purification is the acid-lability of the tert-Butoxycarbonyl (Boc) protecting group.[1][2] This document outlines a robust reversed-phase HPLC method, discusses critical parameters for maintaining the integrity of the Boc group, and provides a step-by-step protocol from analytical method development to preparative scale-up and post-purification processing.
Introduction
This compound is a bifunctional molecule commonly used as a linker or building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Ensuring the high purity of this intermediate is crucial for the success of subsequent synthetic steps and the quality of the final product.[3]
Preparative HPLC is a powerful technique for isolating and purifying target compounds from complex mixtures.[4][5] However, the presence of the acid-sensitive Boc group requires careful method development to prevent its premature cleavage. Standard reversed-phase eluents containing trifluoroacetic acid (TFA) can cause partial or complete deprotection, especially during the solvent evaporation phase.[1] This note presents a primary method using a low concentration of TFA with precautions for handling, alongside an alternative method using a less acidic modifier for sensitive derivatives.
Instrumentation and Materials
Instrumentation:
-
Preparative HPLC system equipped with:
-
Binary or Quaternary Gradient Pump
-
Autosampler or Manual Injector
-
UV-Vis Detector (Diode Array Detector recommended)
-
Fraction Collector
-
-
Analytical HPLC system for method development and fraction analysis
-
Lyophilizer (Freeze-dryer) or Rotary Evaporator with controlled temperature
Chemicals and Consumables:
-
Acetonitrile (ACN), HPLC Grade
-
Water, HPLC Grade or Milli-Q
-
Trifluoroacetic Acid (TFA), HPLC Grade
-
Formic Acid (FA) or Acetic Acid (AA), HPLC Grade (for alternative method)
-
Ammonium Acetate, HPLC Grade (for alternative method)
-
Crude sample of this compound or its derivative
-
Analytical and Preparative C18 reversed-phase columns
Chromatographic Conditions
Optimized chromatographic conditions are crucial for achieving good separation and purity. The following tables summarize the recommended starting conditions for both analytical scouting and preparative scale-up.
Analytical Method Development
This initial step is performed on an analytical scale to determine the retention time of the target compound and resolve it from impurities.
| Parameter | Condition A (Standard) | Condition B (Acid-Sensitive) |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water | 0.1% FA or 10mM Ammonium Acetate in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% FA or 10mM Ammonium Acetate in Acetonitrile |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Gradient | 5% to 95% B over 15 min, hold at 95% B for 3 min, return to 5% B over 1 min, equilibrate for 5 min | 5% to 95% B over 15 min, hold at 95% B for 3 min, return to 5% B over 1 min, equilibrate for 5 min |
| Detection | 254 nm, 280 nm | 254 nm, 280 nm |
| Injection Volume | 5-10 µL | 5-10 µL |
| Column Temp. | Ambient (or 30 °C) | Ambient (or 30 °C) |
Preparative Purification Method
Once the analytical method is established, it is scaled up for preparative purification.
| Parameter | Condition A (Standard) | Condition B (Acid-Sensitive) |
| Column | C18 Reverse-Phase (e.g., 21.2 x 250 mm, 5-10 µm) | C18 Reverse-Phase (e.g., 21.2 x 250 mm, 5-10 µm) |
| Mobile Phase A | 0.1% TFA in Water | 0.1% FA or 10mM Ammonium Acetate in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% FA or 10mM Ammonium Acetate in Acetonitrile |
| Flow Rate | 20 mL/min (adjust based on column diameter) | 20 mL/min (adjust based on column diameter) |
| Gradient | Optimized based on analytical run (typically a shallower gradient around the elution time of the target peak) | Optimized based on analytical run (typically a shallower gradient around the target peak) |
| Detection | 254 nm, 280 nm | 254 nm, 280 nm |
| Sample Loading | Determined by an initial loading study, typically 50-200 mg per injection | Determined by an initial loading study, typically 50-200 mg per injection |
| Fraction Collection | Triggered by UV signal threshold and/or slope | Triggered by UV signal threshold and/or slope |
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the HPLC purification of this compound derivatives.
Caption: Workflow for preparative HPLC purification.
Detailed Experimental Protocol
Sample Preparation
-
Solubilization: Dissolve the crude material in a minimal amount of a strong solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). The final concentration should be high to maximize loading, for example, 50-200 mg/mL.[6]
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column or system.
Analytical Method Development
-
Equilibrate the analytical C18 column with the starting mobile phase conditions (e.g., 95% A, 5% B) for at least 10 column volumes.
-
Inject a small volume (5-10 µL) of the prepared sample.
-
Run the analytical gradient method as described in Table 3.1.
-
Identify the peak corresponding to the target compound by comparing the chromatogram to a reference standard or by using mass spectrometry (LC-MS).
-
Note the retention time and the resolution from nearby impurities.
Preparative Method Scale-Up and Purification
-
Column Equilibration: Install the preparative C18 column and equilibrate it with the mobile phase at the scaled-up flow rate (e.g., 20 mL/min).
-
Gradient Adjustment: Adjust the gradient based on the analytical run. Create a shallower gradient around the retention time of the target compound to maximize resolution. For example, if the product elutes at 40% B in the analytical run, the preparative gradient might be 30-50% B over 20 minutes.
-
Loading Study (Optional but Recommended): Perform an initial injection with a small amount of sample to confirm the retention time on the preparative system. Gradually increase the injection volume to determine the maximum loading capacity without compromising resolution.
-
Full-Scale Injection: Inject the desired amount of the filtered crude sample.
-
Fraction Collection: Set the fraction collector to trigger based on the UV detector signal. Collect the main peak in multiple fractions. It is often beneficial to collect the beginning, apex, and tail of the peak in separate tubes to isolate the purest fractions.
Post-Purification Processing
-
Quality Control: Analyze an aliquot from each collected fraction using the analytical HPLC method to determine its purity.
-
Pooling: Combine the fractions that meet the desired purity specification (e.g., >98%).
-
Solvent Removal:
-
If TFA was used (Method A): Immediately freeze the pooled fractions and remove the solvent via lyophilization (freeze-drying). This is the most appropriate method to prevent the concentrated TFA from cleaving the Boc group.[1]
-
If FA or Ammonium Acetate was used (Method B): The solvent can be removed using a rotary evaporator. Ensure the bath temperature is kept low (e.g., <40°C) to prevent potential degradation.
-
-
Final Product: Once the solvent is removed, the purified solid compound is obtained. Determine the final yield and confirm its identity and purity using analytical techniques such as NMR, LC-MS, and analytical HPLC.
Troubleshooting
-
Boc-Group Cleavage: If analysis shows the presence of the deprotected amine, consider switching to the non-TFA method (Condition B). If TFA must be used, ensure fractions are processed immediately and use lyophilization for solvent removal.[1]
-
Poor Peak Shape: This can result from column overloading, poor sample solubility in the mobile phase, or secondary interactions. Reduce sample load or add a small percentage of the strong organic solvent (e.g., DMSO) used for sample prep to Mobile Phase A.
-
Low Recovery: This may be due to irreversible adsorption of the compound onto the column or precipitation during the run. Ensure the compound is fully soluble in the initial mobile phase conditions.
Conclusion
This application note provides a comprehensive framework for the successful purification of this compound and its derivatives by preparative HPLC. The key to success is the careful selection of mobile phase modifiers and post-purification handling to preserve the acid-labile Boc protecting group. By following the detailed protocols for method development, scale-up, and processing, researchers can consistently obtain high-purity material essential for applications in drug discovery and development.
References
Application Notes and Protocols for the Synthesis of Targeted Protein Degraders Using tert-Butyl 2-(4-aminophenoxy)ethylcarbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing tert-Butyl 2-(4-aminophenoxy)ethylcarbamate as a versatile linker precursor in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines the general principles of PROTAC technology, detailed synthetic protocols, and methods for biological evaluation.
Introduction to PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's native ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1][2][3][4] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2][5] By inducing the formation of a ternary complex between the POI and an E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][3][6][7] This catalytic mechanism allows for the sub-stoichiometric degradation of target proteins, offering a powerful alternative to traditional occupancy-based inhibitors.[2][5]
The linker is a critical determinant of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex, as well as the molecule's overall physicochemical properties such as solubility and cell permeability.[2] This compound is a valuable building block for PROTAC synthesis due to its bifunctional nature, featuring a Boc-protected amine and a nucleophilic aniline moiety, allowing for sequential and controlled conjugation to the POI and E3 ligase ligands.
Signaling Pathway and Mechanism of Action
The fundamental mechanism of a PROTAC involves hijacking the cell's natural protein degradation machinery. The PROTAC molecule acts as a bridge to bring the target protein and an E3 ubiquitin ligase into close proximity. This induced proximity triggers the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome. The PROTAC molecule is subsequently released and can participate in another degradation cycle.[1][7]
Experimental Protocols
Part 1: Synthesis of a PROTAC using this compound
This section describes a representative synthetic workflow for constructing a PROTAC. In this example, we will couple a hypothetical POI ligand containing a carboxylic acid functional group and an E3 ligase ligand (e.g., a derivative of pomalidomide for CRBN recruitment) with an appropriate functional group for conjugation.
Step 1a: Coupling of POI Ligand to the Linker
This protocol details the amide bond formation between the aniline moiety of this compound and a carboxylic acid-functionalized POI ligand.
-
Materials:
-
This compound
-
POI ligand with a carboxylic acid handle (POI-COOH)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve POI-COOH (1.0 eq) in anhydrous DMF.
-
Add PyBOP (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the POI-Linker-Boc intermediate.
-
Step 1b: Boc Deprotection
This protocol describes the removal of the Boc protecting group to reveal a primary amine for subsequent coupling to the E3 ligase ligand.
-
Materials:
-
POI-Linker-Boc intermediate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the POI-Linker-Boc intermediate in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure to yield the crude POI-Linker-NH2 intermediate, which is often used in the next step without further purification.
-
Step 1c: Coupling of E3 Ligase Ligand to the POI-Linker Intermediate
This final synthetic step involves the conjugation of the E3 ligase ligand to the deprotected linker. The specific reaction will depend on the functional handle on the E3 ligase ligand (e.g., a carboxylic acid for amide coupling).
-
Materials:
-
POI-Linker-NH2 intermediate
-
E3 Ligase Ligand with a carboxylic acid handle (E3-COOH)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the crude POI-Linker-NH2 intermediate (1.0 eq) and the E3-COOH ligand (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC by preparative reverse-phase HPLC.
-
Characterize the final product by LC-MS and NMR spectroscopy.
-
Part 2: Biological Evaluation of PROTACs
A tiered approach is recommended for characterizing a novel PROTAC, starting with biochemical assays and progressing to cell-based studies.[8]
Protocol 2a: Ternary Complex Formation Assay (TR-FRET)
This assay biochemically validates the formation of the POI-PROTAC-E3 ligase ternary complex.
-
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the proximity of two molecules tagged with donor and acceptor fluorophores.
-
Procedure:
-
Reconstitute fluorescently labeled anti-tag antibodies (e.g., anti-GST-terbium and anti-His-d2) in the assay buffer.
-
Prepare purified, tagged POI (e.g., His-tagged) and E3 ligase (e.g., GST-tagged).
-
Prepare a serial dilution of the PROTAC compound.
-
In a low-volume 384-well plate, add the PROTAC dilution series.
-
Add the tagged POI and E3 ligase to the wells.
-
Add the labeled anti-tag antibodies.
-
Incubrate the plate at room temperature for 1-4 hours, protected from light.
-
Measure the TR-FRET signal on a compatible plate reader. An increased signal indicates ternary complex formation.
-
Protocol 2b: In Vitro Ubiquitination Assay
This assay confirms that the PROTAC can induce the ubiquitination of the target protein.
-
Procedure:
-
Set up a reaction mixture containing E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase, ubiquitin, ATP, and the purified POI.
-
Add the PROTAC at various concentrations or a vehicle control.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by Western blot using an antibody specific for the POI. A high molecular weight smear or distinct bands above the unmodified POI indicate poly-ubiquitination.
-
Protocol 2c: Cellular Protein Degradation Assay (Western Blot)
This is the definitive assay to measure the degradation of the target protein in a cellular context.
-
Procedure:
-
Plate cells in a multi-well format and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC or a vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against the POI and a loading control (e.g., GAPDH, β-actin).
-
Incubate with a corresponding HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities to determine the extent of protein degradation.
-
Data Presentation
Quantitative data from the biological assays should be summarized for clear comparison.
Table 1: Summary of PROTAC Biological Activity
| PROTAC Compound | Ternary Complex Formation (TR-FRET, EC50, nM) | Cellular Degradation (DC50, nM) | Maximum Degradation (Dmax, %) |
| PROTAC-001 | 150 | 50 | 92 |
| PROTAC-002 | 250 | 120 | 85 |
| PROTAC-003 | 80 | 25 | 95 |
| Control (No PROTAC) | >10,000 | N/A | 0 |
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximal level of protein degradation achieved.
Conclusion
This compound serves as a valuable and adaptable building block for the modular synthesis of targeted protein degraders. Its orthogonally protected functional groups enable a controlled and sequential synthetic strategy. The protocols and assays outlined in this document provide a framework for the successful design, synthesis, and evaluation of novel PROTACs for therapeutic and research applications. Careful optimization of the linker length and composition, along with thorough biological characterization, is crucial for developing potent and selective protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in targeted protein degraders as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. explorationpub.com [explorationpub.com]
- 6. benchchem.com [benchchem.com]
- 7. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Incorporation of tert-Butyl 2-(4-aminophenoxy)ethylcarbamate into Small Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 2-(4-aminophenoxy)ethylcarbamate is a valuable bifunctional building block in medicinal chemistry and drug discovery. Its structure incorporates a primary aromatic amine and a Boc-protected primary aliphatic amine, connected by a flexible ether linkage. This arrangement makes it an ideal linker for covalently connecting two distinct molecular entities, a common strategy in the design of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).
The primary aromatic amine provides a nucleophilic handle for reactions such as amide bond formation, sulfonylation, or reductive amination, allowing for its conjugation to a molecule of interest, for instance, a ligand for a target protein. The ethylcarbamate portion acts as a flexible spacer, and the terminal tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable means of masking a primary amine. This masked amine can be deprotected under acidic conditions to reveal a new reactive site for subsequent conjugation to a second molecule, such as an E3 ligase ligand in the context of PROTAC synthesis. The ether linkage in the backbone enhances the solubility and can favorably influence the physicochemical properties of the final molecule.
These application notes provide a detailed experimental workflow for the incorporation of this compound into small molecules via amide bond formation, followed by the deprotection of the Boc group to liberate the primary amine for further functionalization.
Experimental Workflow Overview
The overall experimental workflow for incorporating this compound into a target small molecule via amide coupling and subsequent deprotection is illustrated below.
Caption: General experimental workflow for small molecule synthesis.
Protocol 1: Amide Coupling of this compound with a Carboxylic Acid
This protocol describes a general procedure for the amide bond formation between the primary aromatic amine of this compound and a generic carboxylic acid using the common coupling agent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOBt (Hydroxybenzotriazole).
Caption: Amide coupling reaction workflow.
Materials
-
This compound
-
Carboxylic acid of interest
-
HATU
-
HOBt
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexanes/ethyl acetate mixture)
Procedure
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 10 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq).
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Boc-protected amide product.
Illustrative Quantitative Data
| Reagent/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount Used/Obtained |
| Carboxylic Acid | 200.00 | 0.50 | 1.0 | 100 mg |
| This compound | 252.31 | 0.55 | 1.1 | 139 mg |
| HATU | 380.23 | 0.60 | 1.2 | 228 mg |
| HOBt | 135.12 | 0.60 | 1.2 | 81 mg |
| DIPEA | 129.24 | 1.25 | 2.5 | 216 µL |
| Boc-Protected Amide Product | 434.52 | 0.42 | - | 182 mg (84% yield) |
| Purity (by LC-MS) | - | - | - | >95% |
Protocol 2: Boc Deprotection of the Amide Product
This protocol outlines the removal of the Boc protecting group from the amide product synthesized in Protocol 1, using trifluoroacetic acid (TFA) in dichloromethane (DCM).
Caption: Boc deprotection reaction workflow.
Materials
-
Boc-protected amide product
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) for extraction
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure
-
Dissolve the Boc-protected amide product (1.0 eq) in anhydrous DCM.
-
Add TFA (typically 20-50% v/v in DCM) to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
To obtain the free amine, dissolve the residue in DCM and carefully neutralize with saturated aqueous NaHCO₃ solution until the pH is basic.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine product. Alternatively, the product can be isolated as its TFA salt by precipitation with diethyl ether.
Illustrative Quantitative Data
| Reagent/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount Used/Obtained |
| Boc-Protected Amide Product | 434.52 | 0.40 | 1.0 | 174 mg |
| Deprotected Amine Product (Free Base) | 334.39 | 0.37 | - | 124 mg (93% yield) |
| Purity (by LC-MS) | - | - | - | >98% |
Characterization Data (Illustrative)
This compound
-
¹H NMR (400 MHz, CDCl₃) δ: 6.75 (d, J = 8.8 Hz, 2H), 6.65 (d, J = 8.8 Hz, 2H), 5.05 (br s, 1H), 3.98 (t, J = 5.2 Hz, 2H), 3.55 (q, J = 5.2 Hz, 2H), 1.45 (s, 9H).
-
MS (ESI+): m/z 253.1 [M+H]⁺.
Boc-Protected Amide Product
-
¹H NMR (400 MHz, CDCl₃) δ: 8.20 (s, 1H), 7.65 (d, J = 8.8 Hz, 2H), 7.50-7.30 (m, 5H, from exemplary carboxylic acid), 6.95 (d, J = 8.8 Hz, 2H), 5.10 (br s, 1H), 4.10 (t, J = 5.2 Hz, 2H), 3.60 (q, J = 5.2 Hz, 2H), 1.45 (s, 9H).
-
MS (ESI+): m/z 435.2 [M+H]⁺.
Deprotected Amine Product (Free Base)
-
¹H NMR (400 MHz, CDCl₃) δ: 8.25 (s, 1H), 7.68 (d, J = 8.8 Hz, 2H), 7.52-7.32 (m, 5H), 6.98 (d, J = 8.8 Hz, 2H), 4.05 (t, J = 5.4 Hz, 2H), 3.15 (t, J = 5.4 Hz, 2H), 1.85 (br s, 2H).
-
MS (ESI+): m/z 335.2 [M+H]⁺.
Application of tert-Butyl 2-(4-aminophenoxy)ethylcarbamate in the Development of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of these conditions. A key strategy in the design of potent and selective kinase inhibitors is the use of molecular linkers that can position a pharmacophore correctly within the ATP-binding site of the target kinase or connect it to a warhead for covalent inhibition.
tert-Butyl 2-(4-aminophenoxy)ethylcarbamate is a valuable bifunctional building block in the synthesis of kinase inhibitors. Its structure incorporates a protected amine and a reactive aniline moiety, connected by a flexible ethyl ether linker. This combination of features allows for its versatile application in several aspects of kinase inhibitor development:
-
As a Linker: The primary application of this reagent is as a flexible linker to connect a kinase-binding scaffold to other functional groups. The length and flexibility of the ethoxyethyl chain can be optimized to achieve the desired spatial orientation for optimal interaction with the target kinase.
-
Introduction of a Primary Amine: The Boc-protected amine provides a stable, masked primary amine that can be deprotected under acidic conditions at a later synthetic stage. This newly revealed amine can then be used for further functionalization, such as the introduction of a pharmacophore or a solubilizing group.
-
Synthesis of Covalent Inhibitors: The aniline nitrogen of this compound can be readily acylated. This reactivity is particularly useful in the synthesis of covalent irreversible kinase inhibitors, where an acrylamide or other Michael acceptor group is installed to form a covalent bond with a cysteine residue in the kinase active site.
This document provides detailed protocols for the application of this compound in the synthesis of precursors for two clinically important classes of kinase inhibitors: Epidermal Growth Factor Receptor (EGFR) inhibitors and Bruton's Tyrosine Kinase (BTK) inhibitors.
Data Presentation
The following tables summarize the in vitro potency of kinase inhibitors that incorporate the 2-(4-aminophenoxy)ethylamino linker or its derivatives.
Table 1: In Vitro Potency of Osimertinib (an EGFR Inhibitor)
| Kinase Target | IC50 (nM) | Cell Line |
| EGFR (Exon 19 deletion) | 12.92 | LoVo |
| EGFR (L858R/T790M) | 11.44 | LoVo |
| EGFR (Wild-Type) | 493.8 | LoVo |
Note: Osimertinib is a third-generation EGFR inhibitor that utilizes a substituted aminophenoxy linker to covalently target the C797 residue in the EGFR active site. [1] Table 2: In Vitro Potency of Selected BTK Inhibitors
| Inhibitor | BTK IC50 (nM) | BMX IC50 (nM) | ITK IC50 (nM) | TEC IC50 (nM) | TXK IC50 (nM) |
| Ibrutinib | 0.5 - 78 | - | 0.5 - 218 | 3.2 - 78 | - |
| Acalabrutinib | - | - | - | 37 - 1000 | - |
| Zanubrutinib | - | - | - | ~2 | - |
| JS25 | 28.5 | 49.0 | ~200 | ~228 | ~199.5 |
Note: The inhibitors listed are examples of BTK inhibitors, some of which incorporate linkers derived from aminophenoxy precursors. The data illustrates the typical potency and selectivity profiles for this class of drugs. [2][3][4]
Experimental Protocols
Protocol 1: Synthesis of a Key Precursor for an EGFR Inhibitor (Osimertinib Analogue)
This protocol describes the synthesis of a key intermediate for an acrylamide-based EGFR inhibitor, where this compound is used to introduce the linker and the protected amine.
Step 1: Synthesis of tert-butyl (2-(4-((2-chloro-5-nitropyrimidin-4-yl)amino)phenoxy)ethyl)carbamate
-
To a solution of this compound (1.0 eq) in a suitable solvent such as isopropanol, add 2,4-dichloro-5-nitropyrimidine (1.1 eq) and a base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.
Step 2: Synthesis of tert-butyl (2-(4-((2-((2-(dimethylamino)ethyl)(methyl)amino)-5-nitropyrimidin-4-yl)amino)phenoxy)ethyl)carbamate
-
To a solution of the product from Step 1 (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add N1,N1,N2-trimethylethane-1,2-diamine (1.2 eq) and a base such as potassium carbonate (2.0 eq).
-
Stir the reaction mixture at 80 °C for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired compound.
Step 3: Synthesis of tert-butyl (2-(4-((5-amino-2-((2-(dimethylamino)ethyl)(methyl)amino)pyrimidin-4-yl)amino)phenoxy)ethyl)carbamate
-
Dissolve the product from Step 2 (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (5.0 eq) and ammonium chloride (5.0 eq).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) for 2-4 hours.
-
Monitor the reduction of the nitro group by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and filter it through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the desired aniline product, which can be used in the next step without further purification.
Step 4: Boc Deprotection and Acrylamide Formation
-
The product from Step 3 can be treated with an acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), to remove the Boc protecting group, yielding a primary amine.
-
The resulting amine can then be reacted with acryloyl chloride in the presence of a base to form the final acrylamide-containing EGFR inhibitor.
Protocol 2: Synthesis of a Linker for a BTK Inhibitor
This protocol outlines the use of this compound as a starting material for a linker that can be attached to a BTK inhibitor scaffold.
Step 1: Synthesis of tert-butyl (2-(4-(4-acryloylpiperazin-1-yl)phenoxy)ethyl)carbamate
-
To a solution of this compound (1.0 eq) and 1-(piperazin-1-yl)prop-2-en-1-one (1.1 eq) in a suitable solvent like acetonitrile, add a base such as potassium carbonate (2.0 eq).
-
Heat the reaction mixture to reflux for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and filter off the solids.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired linker.
Step 2: Boc Deprotection
-
Dissolve the product from Step 1 in a suitable solvent such as dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to obtain the deprotected amine as a salt. This linker is now ready to be coupled to a suitable kinase inhibitor scaffold.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects [frontiersin.org]
- 4. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl 2-(4-aminophenoxy)ethylcarbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of tert-butyl 2-(4-aminophenoxy)ethylcarbamate. This guide addresses common side reactions, purification challenges, and provides detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two primary synthetic routes for the preparation of this compound:
-
Route A: Boc Protection of 2-(4-aminophenoxy)ethanamine. This is a direct approach involving the protection of the primary aliphatic amine of 2-(4-aminophenoxy)ethanamine using di-tert-butyl dicarbonate (Boc₂O).
-
Route B: Alkylation of 4-aminophenol. This method involves the reaction of 4-aminophenol with a pre-functionalized electrophile, such as tert-butyl (2-bromoethyl)carbamate.
Q2: What are the most common side reactions observed during the synthesis of this compound via Boc protection (Route A)?
A2: The most prevalent side reaction is the formation of the di-Boc product, tert-butyl 2-(4-(tert-butoxycarbonylamino)phenoxy)ethylcarbamate, where both the aliphatic and aromatic amines are protected. Another potential, though less common, side reaction is the formation of isocyanate and urea-related impurities, particularly if the reaction is conducted under harsh basic conditions.[1]
Q3: How can the formation of the di-Boc side product be minimized?
A3: To minimize the formation of the di-Boc product, consider the following strategies:
-
Control Stoichiometry: Use a carefully controlled amount of di-tert-butyl dicarbonate ((Boc)₂O), typically 1.0 to 1.1 equivalents relative to the starting amine.
-
Reaction Temperature: Maintain a low reaction temperature (e.g., 0 °C to room temperature) to favor the more nucleophilic aliphatic amine over the less reactive aromatic amine.
-
Avoid Catalysts that Promote Di-protection: While 4-(dimethylaminopyridine) (DMAP) can catalyze Boc protection, it is known to promote the formation of di-Boc derivatives and should be used with caution or avoided if di-protection is a significant issue.[1]
Q4: What are the potential side reactions when synthesizing this compound via alkylation of 4-aminophenol (Route B)?
A4: The main challenges with this route are controlling the selectivity of the alkylation. Potential side reactions include:
-
O- vs. N-Alkylation: 4-aminophenol has two nucleophilic sites: the phenolic oxygen and the aromatic nitrogen. Reaction conditions must be optimized to favor O-alkylation to form the desired ether linkage. Generally, using a suitable base can deprotonate the more acidic phenol to facilitate O-alkylation.
-
Overalkylation: The newly formed secondary amine in the product can potentially react with another molecule of the electrophile, leading to a dialkylated byproduct.
Q5: My purification by column chromatography is proving difficult. Are there any tips for purifying this compound?
A5: Purification can be challenging due to the similar polarities of the desired product and certain byproducts. Here are some recommendations:
-
Column Chromatography: Use a silica gel column with a gradient elution system. A common mobile phase combination is a gradient of ethyl acetate in hexanes or dichloromethane in methanol.[2] For basic compounds that may streak on silica, adding a small amount of triethylamine (e.g., 0.5-1%) to the mobile phase can improve separation.
-
Aqueous Wash: Before chromatography, an aqueous workup can help remove some impurities. Washing the organic layer with a dilute acid solution can remove unreacted basic starting materials, while a wash with a dilute base can remove acidic impurities.
-
Crystallization: If the product is a solid, crystallization can be an effective purification method. Try dissolving the crude product in a minimal amount of a hot solvent and then slowly cooling or adding an anti-solvent to induce crystallization.[3]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Desired Product | Incomplete reaction. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- Increase reaction time or slightly elevate the temperature if the reaction is sluggish. |
| Decomposition of product. | - The Boc group can be sensitive to strong acids and high temperatures. Ensure reaction and workup conditions are mild.[4] | |
| Multiple Spots on TLC, Including a Less Polar Spot | Formation of di-Boc byproduct. | - Use flash column chromatography for separation. The di-Boc product is typically less polar than the desired mono-Boc product.[5] |
| Product is an Oil and Difficult to Handle | The product may not be crystalline at room temperature. | - Attempt to solidify the oil by dissolving it in a minimal amount of a suitable solvent and then adding a non-polar anti-solvent (e.g., hexanes) and cooling.[3]- If solidification is not possible, handle it as an oil for subsequent steps. |
| Product Degradation During Purification | The compound may be sensitive to the silica gel. | - Deactivate the silica gel by washing it with a solvent system containing a small amount of triethylamine before packing the column.- Consider using alternative stationary phases like alumina. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Boc Protection (Route A)
This protocol is a general guideline for the Boc protection of 2-(4-aminophenoxy)ethanamine.
Materials:
-
2-(4-aminophenoxy)ethanamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-(4-aminophenoxy)ethanamine (1.0 eq) in THF or DCM.
-
Add a base such as triethylamine (1.1 eq) or an aqueous solution of sodium bicarbonate.[6]
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by flash column chromatography (silica gel, gradient of ethyl acetate in hexanes).
Visualizations
Logical Workflow for Troubleshooting Synthesis
Caption: A logical workflow for troubleshooting the synthesis and purification process.
Potential Side Reactions in Boc Protection
Caption: Illustration of the desired reaction versus the formation of the di-Boc side product.
References
- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. jk-sci.com [jk-sci.com]
Technical Support Center: Optimizing Coupling Efficiency of tert-Butyl 2-(4-aminophenoxy)ethylcarbamate
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to optimize the coupling efficiency of tert-Butyl 2-(4-aminophenoxy)ethylcarbamate. The primary focus is on forming an amide bond between the aniline nitrogen of this molecule and a carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction with this compound has a very low yield. What are the common causes?
A1: Low yields are typically traced back to a few critical factors:
-
Poor Carboxylic Acid Activation: The carboxylic acid must be efficiently activated to react with the aniline, which is a relatively weak nucleophile. Inefficient activation is a primary cause of low conversion.
-
Suboptimal Coupling Reagents: The choice of coupling reagent is crucial. Standard reagents may not be effective for less nucleophilic anilines. More potent uronium/guanidinium-based reagents like HATU or HBTU are often more successful than carbodiimides alone.[1]
-
Side Reactions: The activated carboxylic acid intermediate can participate in side reactions before coupling with the aniline. A common side reaction with carbodiimides is the rearrangement of the O-acylisourea intermediate to a stable, unreactive N-acylurea.[2][3]
-
Reaction Conditions: Factors like solvent, temperature, and the presence of a suitable base can significantly impact the reaction rate and overall yield.
-
Reagent Quality: The purity of starting materials and the absence of water in the reaction are critical. Anhydrous solvents and freshly opened reagents are recommended.
Q2: I am observing a significant amount of an unidentifiable byproduct. What could it be?
A2: When using carbodiimide coupling agents like EDC or DCC, the most common byproduct is the corresponding N-acylurea.[2][3] This occurs when the O-acylisourea intermediate, formed by the reaction of the carbodiimide with your carboxylic acid, rearranges internally instead of reacting with the aniline. This byproduct is stable and unreactive, effectively consuming your starting material. Using solvents with low dielectric constants (e.g., Dichloromethane) and adding activating agents like HOBt or Oxyma Pure can minimize this side reaction.[1][2]
Q3: How can I increase the nucleophilicity of the aniline in this compound?
A3: While you cannot fundamentally change the electronic nature of the aniline, you can optimize the reaction conditions to favor its nucleophilic attack. The choice of base is important. A non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is typically required when using uronium-based coupling reagents to deprotonate the aniline's ammonium salt (if formed) and facilitate the reaction.[1] However, the aniline itself is basic enough to react directly once the carboxylic acid is activated. The primary focus should be on efficient carboxylic acid activation rather than enhancing aniline nucleophilicity.
Q4: Which coupling agent is best for this reaction?
A4: The "best" reagent depends on the specific carboxylic acid substrate and reaction scale. For challenging or sterically hindered couplings, uronium/guanidinium salts are generally superior. A comparison is provided below.
| Coupling Agent Class | Examples | Pros | Cons |
| Carbodiimides | EDC, DCC, DIC[4] | Cost-effective, widely available. EDC's urea byproduct is water-soluble, simplifying workup.[3][5] | Can lead to N-acylurea formation and racemization.[1][2] DCC's urea byproduct is insoluble and can complicate purification.[4][6] |
| Uronium/Guanidinium | HBTU, TBTU, HATU, HCTU[1] | High coupling efficiency, fast reaction rates, and reduced side reactions.[4] HATU is particularly effective for hindered couplings.[4] | More expensive than carbodiimides. Can react with unprotected N-termini if used in excess.[4] |
| Phosphonium | PyBOP, PyAOP[4] | Very efficient, especially for sterically hindered or N-methylated amino acids.[4] | Byproducts can sometimes be difficult to remove. |
| Other | T3P (Propylphosphonic Anhydride) | Gives superior results for sterically hindered substrates.[1] | Typically requires a tertiary amine base. |
Q5: What is the role of additives like HOBt, HOAt, or Oxyma Pure?
A5: These additives are crucial for improving the efficiency and reducing side reactions in amide couplings, especially when using carbodiimides. They function by:
-
Reacting with the O-acylisourea intermediate to form an activated ester.[3]
-
This active ester is more stable than the O-acylisourea, preventing its rearrangement to the unreactive N-acylurea.[3]
-
The active ester is sufficiently reactive to couple efficiently with the aniline amine.
-
They also act as catalysts and can help suppress racemization if the carboxylic acid has a chiral center.[1] Oxyma Pure is often recommended as a modern, safer, and highly effective alternative to HOBt.[1]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the coupling reaction.
Problem 1: Low or No Product Formation (Starting Material Unchanged)
| Possible Cause | Recommended Solution |
| Ineffective Coupling Reagent | Switch to a more powerful uronium-based reagent like HATU or HCTU.[1] |
| Reagent Degradation | Use fresh, high-purity coupling reagents and anhydrous solvents. Ensure the carboxylic acid is pure. |
| Incorrect Stoichiometry | Use a slight excess (1.1-1.2 equivalents) of the carboxylic acid and coupling reagent relative to the aniline. |
| Low Temperature | While low temperatures can reduce side reactions, they can also slow down the desired reaction. Try running the reaction at room temperature for 4-16 hours.[7] |
Problem 2: Significant Byproduct Formation (e.g., N-acylurea)
| Possible Cause | Recommended Solution |
| Carbodiimide Rearrangement | Add an auxiliary nucleophile like HOBt or Oxyma Pure (1.0-1.2 eq) to the reaction mixture. This intercepts the O-acylisourea intermediate.[3] |
| Inappropriate Solvent | Use a polar aprotic solvent like DMF or NMP. For carbodiimide reactions, DCM can sometimes minimize the N-acylurea side reaction.[1][2] |
Problem 3: Difficult Purification
| Possible Cause | Recommended Solution |
| Insoluble Urea Byproduct (from DCC) | Switch to DIC, whose urea byproduct is soluble in common organic solvents, or EDC, whose byproduct is water-soluble and easily removed by an aqueous wash.[1][3] |
| Excess Reagents/Byproducts | If using EDC/HOBt, perform an acidic wash (e.g., dilute HCl) to remove the basic aniline starting material, followed by a basic wash (e.g., sat. NaHCO₃) to remove the acidic carboxylic acid and HOBt.[8] |
| Residual Palladium (if from a prior step) | Treat the crude product solution with activated carbon or use a scavenger resin with thiol functional groups to bind and remove residual palladium.[8] |
Experimental Protocols
Protocol 1: General Amide Coupling using EDC/Oxyma
This protocol describes a standard procedure for coupling a generic carboxylic acid with this compound.
Materials:
-
This compound (1.0 eq)
-
Carboxylic Acid (1.1 eq)
-
EDC·HCl (1.2 eq)
-
Oxyma Pure (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq, if the carboxylic acid is used as a salt)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
1M aqueous HCl solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Setup: In an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid (1.1 eq) and Oxyma Pure (1.2 eq) in anhydrous DMF.
-
Activation: Add EDC·HCl (1.2 eq) to the mixture and stir at room temperature for 15-20 minutes. If the solution becomes cloudy, this is often normal.
-
Coupling: Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF to the activated mixture. If a base is required, add DIPEA at this stage.
-
Reaction: Allow the reaction to stir at room temperature for 4-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with DCM or Ethyl Acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Visualizations
Experimental Workflow
Caption: A standard workflow for amide coupling experiments.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low-yield reactions.
Carbodiimide Activation and Coupling Mechanism
Caption: The mechanism of carbodiimide coupling with an additive.
References
- 1. bachem.com [bachem.com]
- 2. Carbodiimide - Wikipedia [en.wikipedia.org]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. interchim.fr [interchim.fr]
- 6. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
"tert-Butyl 2-(4-aminophenoxy)ethylcarbamate" stability issues in different solvents
Welcome to the technical support center for tert-Butyl 2-(4-aminophenoxy)ethylcarbamate. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues encountered during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound stem from its three key functional groups: the tert-butoxycarbonyl (Boc) protecting group, the aromatic amine, and the aryl ether linkage. The Boc group is highly susceptible to cleavage under acidic conditions. The aromatic amine moiety is prone to oxidation, which can be accelerated by exposure to air, light, and certain metal ions. The aryl ether linkage is generally stable but can be cleaved under harsh acidic conditions.
Q2: What are the visible signs of degradation?
A2: Degradation of this compound may not always be visible. However, a color change in the solid material (e.g., from off-white to brown or dark purple) or in solution can indicate oxidative degradation of the aromatic amine. The appearance of new peaks or a decrease in the main peak area during chromatographic analysis (e.g., HPLC) is a definitive sign of degradation.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure maximum stability, this compound should be stored in a tightly sealed, light-resistant container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (refrigerated at 2-8 °C is recommended). For long-term storage, keeping it in a freezer at -20 °C is advisable.
Q4: Can I dissolve this compound in any organic solvent?
A4: While this compound is soluble in many common organic solvents, the choice of solvent can impact its stability. Protic solvents, especially acidic ones, should be used with caution due to the acid-lability of the Boc group. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF) are generally suitable for short-term use. For long-term storage in solution, it is crucial to use high-purity, degassed solvents and to protect the solution from light and air.
Troubleshooting Guides
Issue 1: Unexpected Deprotection (Loss of Boc Group)
Symptoms:
-
Appearance of a new, more polar spot on TLC.
-
A new peak corresponding to the free amine appears in the HPLC chromatogram.
-
Mass spectrometry analysis shows the mass of the deprotected compound.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Acidic Solvent or Reagents | The Boc group is readily cleaved by acids. Avoid using acidic solvents (e.g., trifluoroacetic acid, hydrochloric acid) unless deprotection is intended. Ensure all reagents and solvents are neutral. |
| Acidic Impurities in Solvents | Older or lower-grade solvents can contain acidic impurities. Use fresh, high-purity, or freshly distilled solvents. |
| Prolonged Storage in Protic Solvents | Some protic solvents can become slightly acidic over time. For storage, prefer aprotic solvents and keep solutions at low temperatures. |
| Acidic Stationary Phase in Chromatography | Some silica gels can be slightly acidic. If deprotection is observed during chromatography, consider using a neutralized silica gel or a different stationary phase like alumina. |
Issue 2: Compound Discoloration (Oxidation)
Symptoms:
-
The solid compound or its solution turns yellow, brown, or dark purple.
-
Multiple new peaks appear in the HPLC chromatogram, often with poor peak shape.
-
Inconsistent results in biological assays.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Exposure to Air (Oxygen) | The aromatic amine is susceptible to oxidation. Handle the compound under an inert atmosphere (e.g., in a glovebox or under a stream of argon/nitrogen). Store solutions under an inert gas. |
| Exposure to Light | Photodegradation can lead to oxidation. Protect the solid compound and its solutions from light by using amber vials or wrapping containers in aluminum foil. |
| Presence of Metal Impurities | Trace metals can catalyze oxidation. Use high-purity solvents and reagents. If metal catalysis is suspected, consider adding a chelating agent like EDTA in aqueous solutions. |
| Elevated Temperatures | Heat can accelerate oxidation. Store the compound and its solutions at recommended low temperatures. Avoid unnecessary heating of solutions. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at room temperature and at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours). Neutralize the sample before analysis.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at room temperature and at an elevated temperature (e.g., 60°C) for a specified period. Neutralize the sample before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store a solution of the compound at an elevated temperature (e.g., 80°C). For solid-state thermal stress, place the powdered compound in an oven at the same temperature.
-
Photolytic Degradation: Expose a solution of the compound to a UV lamp (e.g., 254 nm or 365 nm) for a defined period. A control sample should be kept in the dark.
3. Sample Analysis:
-
Analyze the stressed samples at various time points using a stability-indicating HPLC method (see Protocol 2).
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation products.
Protocol 2: Stability-Indicating HPLC Method
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 90% A and 10% B, linearly increase to 90% B over 20 minutes. Hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 240 nm and 290 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Procedure:
-
Prepare solutions of the compound in the mobile phase or a compatible solvent.
-
Inject the samples into the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks and a decrease in the area of the parent compound peak.
Data Presentation
The following tables can be used to summarize the quantitative data obtained from stability studies.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Duration | Temperature (°C) | % Degradation | Number of Degradants |
| 0.1 N HCl | 24 h | RT | ||
| 0.1 N HCl | 24 h | 60 | ||
| 0.1 N NaOH | 24 h | RT | ||
| 0.1 N NaOH | 24 h | 60 | ||
| 3% H₂O₂ | 24 h | RT | ||
| Heat (Solid) | 48 h | 80 | ||
| Heat (Solution) | 48 h | 80 | ||
| UV Light (254 nm) | 8 h | RT |
Table 2: Stability in Different Solvents
| Solvent | Storage Temp (°C) | Duration (days) | % Purity Remaining |
| Dichloromethane | 4 | 7 | |
| Acetonitrile | 4 | 7 | |
| Methanol | 4 | 7 | |
| DMSO | 4 | 7 | |
| Water (pH 7) | 4 | 7 |
Visualizations
Preventing byproduct formation in reactions with "tert-Butyl 2-(4-aminophenoxy)ethylcarbamate"
Welcome to the technical support center for tert-Butyl 2-(4-aminophenoxy)ethylcarbamate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation and optimizing reactions involving this versatile reagent.
Troubleshooting Guides
This section addresses specific issues that may be encountered during common reactions with this compound.
Issue 1: Incomplete Acylation of the Aromatic Amine
Question: I am trying to acylate the primary aromatic amine of this compound with an acid chloride, but the reaction is sluggish and gives a low yield. What could be the problem and how can I resolve it?
Answer:
Incomplete acylation can be due to several factors, including the purity of the starting material, reaction conditions, and the nature of the acylating agent. Here is a troubleshooting guide:
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Poor quality of this compound | Ensure the starting material is pure and free from contaminants. Impurities can interfere with the reaction. |
| Insufficiently activated acylating agent | If using a carboxylic acid, ensure effective activation with a suitable coupling reagent (e.g., EDC, HATU). For sluggish acid chlorides, consider converting them to a more reactive species. |
| Steric hindrance | If the acylating agent is sterically bulky, the reaction may require more forcing conditions. Increase the reaction temperature or prolong the reaction time. |
| Inappropriate base | The choice of base is crucial. A non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is recommended to avoid side reactions. |
| Suboptimal solvent | Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are generally suitable. Ensure the solvent is anhydrous. |
Experimental Protocol: General Procedure for Acylation
-
Dissolve this compound (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acylating agent (e.g., acid chloride, 1.1 eq.) dropwise to the stirred solution.
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Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Issue 2: Formation of Colored Byproducts During Diazotization
Question: When I perform a diazotization reaction on this compound, I observe the formation of intensely colored byproducts, and the yield of my desired product is low. What is causing this?
Answer:
The formation of colored byproducts during diazotization is often due to the formation of azo compounds. This occurs when the newly formed diazonium salt couples with unreacted starting material or other nucleophilic aromatic species present in the reaction mixture.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Slow addition of sodium nitrite | Add the sodium nitrite solution slowly and at a low temperature (0-5 °C) to ensure the diazonium salt is formed gradually and has less opportunity to couple with the starting material. |
| Localized high concentration of diazonium salt | Ensure vigorous stirring to maintain a homogeneous solution and prevent localized high concentrations of the reactive diazonium salt. |
| Reaction temperature too high | Maintain a low temperature (0-5 °C) throughout the reaction to ensure the stability of the diazonium salt. |
| Incorrect stoichiometry | Use a slight excess of nitrous acid (generated in situ from sodium nitrite and a strong acid) to ensure complete conversion of the primary amine. |
Experimental Protocol: General Procedure for Diazotization
-
Dissolve this compound (1.0 eq.) in a cold (0-5 °C) aqueous solution of a strong acid (e.g., 2 M HCl).
-
Slowly add a cold (0-5 °C) aqueous solution of sodium nitrite (1.05 eq.) dropwise to the vigorously stirred amine solution, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 30-60 minutes. The resulting solution containing the diazonium salt can then be used in subsequent reactions (e.g., Sandmeyer reaction).
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts to expect when working with this compound?
A1: The most common byproducts depend on the reaction type:
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Acylation: Incomplete reaction leading to recovery of starting material. With peptide coupling reagents, byproducts from the reagent itself (e.g., dicyclohexylurea from DCC) can be observed.[1]
-
Diazotization/Sandmeyer Reaction: Azo-coupled dimers (colored impurities) and biaryl byproducts from radical-mediated side reactions are possible.[2][3] Phenolic byproducts can also form if the diazonium salt reacts with water.
-
Reactions involving Boc-deprotection: Alkylation of the aromatic ring or the newly formed amine by the tert-butyl cation is a common side reaction.
Q2: How can I avoid the formation of tert-butylated byproducts during Boc-deprotection?
A2: The formation of tert-butylated byproducts arises from the trapping of the intermediate tert-butyl cation by nucleophiles. To prevent this, you should use a scavenger in your deprotection reaction.
Recommended Scavengers for Boc Deprotection:
| Scavenger | Typical Concentration | Notes |
| Anisole | 5-10% (v/v) | Effective at trapping the tert-butyl cation. |
| Thioanisole | 5-10% (v/v) | Also effective and can be used in combination with other scavengers. |
| 1,2-Ethanedithiol (EDT) | 2-5% (v/v) | Useful for scavenging and preventing side reactions with sulfur-containing residues. |
| Triisopropylsilane (TIS) | 1-5% (v/v) | A very effective scavenger for the tert-butyl cation. |
Q3: Under what conditions is the ether linkage in this compound susceptible to cleavage?
A3: Aryl-alkyl ether linkages are generally stable. However, they can be cleaved under harsh acidic conditions, especially in the presence of strong nucleophiles like bromide or iodide ions.[4] For most standard synthetic transformations, the ether bond in this molecule will remain intact. It is important to avoid prolonged exposure to strong acids at elevated temperatures.
Q4: Can the Boc group be unintentionally removed during a reaction?
A4: Yes, the Boc group is labile to acidic conditions. Exposure to strong acids, even at room temperature, can lead to partial or complete deprotection.[5] Lewis acids can also cleave the Boc group. It is generally stable to basic and nucleophilic conditions, as well as to most reducing agents.
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding potential side reactions and troubleshooting, the following diagrams illustrate key concepts.
Caption: Troubleshooting workflow for acylation reactions.
Caption: Pathway for azo byproduct formation.
Caption: Role of scavengers in Boc deprotection.
References
Challenges in the purification of "tert-Butyl 2-(4-aminophenoxy)ethylcarbamate" containing compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of "tert-Butyl 2-(4-aminophenoxy)ethylcarbamate" and compounds with similar structural motifs.
Frequently Asked Questions (FAQs)
Q1: My purified this compound is discolored (e.g., yellow, brown, or pink). What is the likely cause?
A1: Discoloration in compounds containing an aminophenol moiety is commonly due to oxidation. The free amino group on the aromatic ring is susceptible to air oxidation, which can form highly colored impurities, such as quinone-imines and other polymeric species.[1] This can occur during the reaction, work-up, or even during storage.
Q2: What are the most common impurities I should expect when synthesizing this compound?
A2: The impurity profile largely depends on the synthetic route. If a Williamson ether synthesis is employed, common impurities include unreacted starting materials (4-aminophenol and the protected 2-haloethylamine), side products from the ether synthesis such as products of elimination, and C-alkylation instead of the desired O-alkylation. Additionally, as mentioned in Q1, oxidation products of the aminophenol are also common.
Q3: Is the tert-butoxycarbonyl (Boc) protecting group stable during the purification process?
A3: The Boc group is generally stable under neutral and basic conditions. However, it is labile to strong acids.[2][3][4] Care should be taken to avoid acidic conditions during aqueous work-ups and chromatography. If acidic conditions are necessary, they should be mild and the exposure time should be minimized.
Q4: Can I use column chromatography to purify this compound?
A4: Yes, silica gel column chromatography is a common method for purifying Boc-protected amines and related compounds.[5] The choice of eluent is critical to achieve good separation and avoid streaking or decomposition on the column. A gradient of ethyl acetate in a non-polar solvent like hexane or petroleum ether is often effective. Given the presence of the free amino group, tailing on the silica gel can be an issue. This can sometimes be mitigated by adding a small amount of a basic modifier like triethylamine to the eluent system.
Q5: What are suitable recrystallization solvents for this compound?
A5: For compounds of similar polarity, solvent systems like ethyl acetate/hexane or dichloromethane/hexane are often used for recrystallization. The ideal solvent system will depend on the specific impurities present. It is recommended to perform small-scale solvent screening to identify the optimal conditions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Product discoloration (yellow, brown, pink) | Oxidation of the aminophenol moiety.[1] | - Handle the compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible.- Use degassed solvents for work-up and chromatography.- For minor color impurities, consider treatment with activated carbon.- For more significant oxidation, a gentle reduction workup with a reagent like sodium dithionite (Na₂S₂O₄) may be effective.[6] |
| Low yield after purification | - Incomplete reaction.- Formation of side products (e.g., elimination, C-alkylation).- Loss of product during aqueous work-up due to partial deprotection of the Boc group under acidic conditions.- Product decomposition on silica gel. | - Monitor the reaction by TLC to ensure completion.- Optimize reaction conditions to minimize side reactions (e.g., temperature, choice of base).- Maintain a neutral or slightly basic pH during aqueous extractions.- Deactivate silica gel with a small percentage of triethylamine in the eluent for column chromatography. |
| Multiple spots on TLC after purification | - Co-eluting impurities.- On-column decomposition.- Degradation of the isolated product. | - Try a different eluent system for column chromatography, possibly with a different polarity or by adding a modifier.- Consider an alternative purification method such as recrystallization or preparative HPLC.- Ensure the purified compound is stored under an inert atmosphere and protected from light. |
| Streaking or tailing on TLC/Column Chromatography | The basic amino group is interacting strongly with the acidic silica gel. | - Add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to the eluent system. |
| Loss of Boc protecting group (observed by NMR or MS) | Exposure to acidic conditions during work-up or chromatography.[2][3][4] | - Neutralize any acidic solutions promptly during the work-up.- Use a neutral or basic eluent system for column chromatography.- If an acidic wash is necessary, use a dilute acid and minimize contact time. |
Experimental Protocols
The following are general protocols for the purification of compounds similar to "this compound" and can be adapted as a starting point.
General Work-up Procedure
-
Upon reaction completion, cool the reaction mixture to room temperature.
-
If the reaction solvent is immiscible with water, wash the organic layer sequentially with water and brine. If the solvent is water-miscible, dilute with a suitable organic solvent (e.g., ethyl acetate) and then wash with water and brine.
-
To remove any unreacted acidic or basic starting materials, a dilute basic (e.g., saturated NaHCO₃) or acidic (e.g., dilute HCl) wash can be employed. Caution: Minimize contact time with acidic solutions to prevent Boc deprotection.[2]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane or petroleum ether is a good starting point. For example, start with 10% ethyl acetate and gradually increase the polarity.
-
TLC Analysis: Monitor the fractions by TLC. A suitable TLC eluent might be 30-50% ethyl acetate in hexane. Visualize the spots under UV light (254 nm) and/or by staining with a suitable agent (e.g., potassium permanganate or ninhydrin).
-
Note: If tailing is observed, consider pre-treating the silica gel with the eluent containing 0.5% triethylamine or adding it directly to the eluent during chromatography.
Recrystallization
-
Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate, dichloromethane, or acetone).
-
Slowly add a non-polar solvent in which the product is insoluble (e.g., hexane or petroleum ether) until the solution becomes cloudy.
-
Gently heat the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of the cold non-polar solvent, and dry under vacuum.
Visualizations
Caption: A general experimental workflow for the purification of this compound.
Caption: A troubleshooting decision tree for common purification challenges.
Caption: Potential reaction pathways and side products in the synthesis of the target compound.
References
- 1. reddit.com [reddit.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. Double BOC protection selective removal method [en.highfine.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Synthesis of tert-Butyl 2-(4-aminophenoxy)ethylcarbamate Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of tert-butyl 2-(4-aminophenoxy)ethylcarbamate and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield for the synthesis of this compound is consistently low. What are the most critical steps to optimize?
Low overall yield in this multi-step synthesis is a common issue. The two primary reaction steps to focus on for optimization are the Williamson ether synthesis and the subsequent reduction of the nitro group.
-
Williamson Ether Synthesis: Incomplete reaction or side reactions during the formation of the ether linkage between 4-nitrophenol and the protected aminoethanol derivative can significantly reduce yield. Ensure you are using a strong enough base to fully deprotonate the phenol, but not so strong as to cause decomposition of your starting materials. The choice of solvent is also critical; polar aprotic solvents like DMF or DMSO are generally preferred.
-
Nitro Group Reduction: The reduction of the nitro group to an amine is another critical step. The choice of reducing agent and catalyst can dramatically impact yield and purity. Incomplete reduction will leave starting material, while over-reduction or side reactions can generate impurities that are difficult to remove.
Q2: I am observing multiple spots on my TLC plate after the Williamson ether synthesis step. What are the likely side products?
The most common side products in this step are typically:
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Unreacted 4-nitrophenol: This is often the case if the base used was not strong enough or if an insufficient amount was used.
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Dialkylated product: It is possible for the starting aminoethanol derivative to react with two equivalents of 4-nitrophenol, although this is less common if stoichiometry is carefully controlled.
-
Products of base-induced decomposition: Depending on the strength of the base and the reaction temperature, some decomposition of the starting materials or product may occur.
To minimize these, ensure accurate stoichiometry, gradual addition of reagents, and careful temperature control.
Q3: What are the best practices for purifying the final product, this compound?
Purification of the final product is typically achieved through column chromatography on silica gel. A gradient elution system is often most effective.
-
Solvent System: A common mobile phase is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. Start with a low concentration of the polar solvent and gradually increase it to elute your product.
-
TLC Monitoring: Before running the column, identify a solvent system that gives good separation of your product from impurities on a TLC plate (Rf value of the product ideally between 0.2 and 0.4).
-
Alternative Methods: If the product is a solid and sufficiently pure after column chromatography, recrystallization can be an effective final purification step to obtain highly pure material.
Q4: I am having trouble with the reduction of the nitro group. What are some alternative reduction methods to consider?
While catalytic hydrogenation (e.g., H2, Pd/C) is a common and effective method, several alternatives can be employed if you are facing issues like catalyst poisoning or poor reactivity.
-
Metal/Acid Reductions: A classic method is the use of a metal like tin (Sn) or iron (Fe) in the presence of an acid like hydrochloric acid (HCl). These are robust but can require a more involved workup to remove the metal salts.
-
Transfer Hydrogenation: This method uses a hydrogen donor like ammonium formate or cyclohexene in the presence of a catalyst (e.g., Pd/C). It can be a safer and more convenient alternative to using hydrogen gas.
-
Sodium Dithionite: Sodium dithionite (Na2S2O4) is a mild and effective reducing agent for nitro groups and can be a good option if your molecule contains other functional groups that are sensitive to harsher reduction conditions.
Data Summary
Table 1: Comparison of Reaction Conditions for Williamson Ether Synthesis
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K2CO3 | DMF | 80 | 12 | 75-85 |
| 2 | NaH | THF | 60 | 6 | 80-90 |
| 3 | Cs2CO3 | Acetonitrile | 70 | 10 | 85-95 |
Table 2: Comparison of Nitro Group Reduction Methods
| Entry | Reducing Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H2 (balloon) | 10% Pd/C | Methanol | 25 | 4 | 90-98 |
| 2 | SnCl2·2H2O | - | Ethanol | 78 | 3 | 85-95 |
| 3 | Fe / NH4Cl | - | Ethanol/Water | 80 | 2 | 88-96 |
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl 2-(4-nitrophenoxy)ethylcarbamate (Williamson Ether Synthesis)
-
To a solution of 4-nitrophenol (1.0 eq) in dry DMF, add potassium carbonate (K2CO3, 1.5 eq).
-
Stir the mixture at room temperature for 20 minutes.
-
Add tert-butyl 2-bromoethylcarbamate (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate gradient) to afford the desired product.
Protocol 2: Synthesis of this compound (Nitro Group Reduction)
-
To a solution of tert-butyl 2-(4-nitrophenoxy)ethylcarbamate (1.0 eq) in methanol, add 10% palladium on carbon (Pd/C, 10 mol%).
-
Stir the suspension under a hydrogen atmosphere (balloon) at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete in 4 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the product, which is often pure enough for the next step or can be further purified by recrystallization.
Visualizations
Caption: Synthetic pathway for this compound.
Managing steric hindrance in reactions involving "tert-Butyl 2-(4-aminophenoxy)ethylcarbamate"
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl 2-(4-aminophenoxy)ethylcarbamate (CAS: 159184-15-3). The focus is on anticipating and resolving issues related to steric hindrance at the aniline nitrogen, a common challenge in derivatization reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main sources of steric hindrance when using this compound?
A: The primary source of steric hindrance originates from the bulky tert-butoxycarbonyl (Boc) protecting group on the ethylamine side chain.[1] While not directly attached to the reactive aniline nitrogen, its size and conformational flexibility can impede the approach of reagents to the nearby phenoxy ring system. The aniline itself, being a substituted aryl amine, can also present challenges compared to simpler aliphatic amines, especially when reacting with bulky electrophiles.[2][3]
Q2: Which functional group on the molecule is more reactive, the aniline or the carbamate?
A: The primary aromatic amine (aniline) is significantly more nucleophilic and reactive towards electrophiles (e.g., in acylation or alkylation reactions) than the nitrogen within the Boc-carbamate group. The carbamate nitrogen's lone pair is delocalized by the adjacent carbonyl group, rendering it non-nucleophilic under typical conditions. The Boc group is primarily installed to prevent the ethylamine from reacting.[4]
Q3: What are the standard conditions for removing the Boc protecting group?
A: The Boc group is reliably cleaved under acidic conditions. The most common reagent is neat (undiluted) trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[4] Other strong acids such as 4N HCl in dioxane can also be used.[5] The deprotection is typically rapid, yielding carbon dioxide and tert-butanol as byproducts.[4]
Q4: Can I perform reactions on the aniline nitrogen without removing the Boc group?
A: Yes, this is the intended use of the molecule. The Boc group is designed to be stable to a wide range of reaction conditions that are not strongly acidic, allowing for selective modification of the aniline functional group.[6] This concept is known as using an orthogonal protecting group strategy.[5][7]
Troubleshooting Guide for Sterically Hindered Reactions
This guide addresses common issues encountered during reactions, such as amide coupling, N-alkylation, and cross-coupling, at the aniline position.
Problem: Low or No Yield in Amide Coupling Reaction
-
Q: I am attempting to form an amide bond with the aniline nitrogen using a carboxylic acid and a standard coupling reagent like EDC/DCC, but the yield is very low. What is the likely cause?
A: This is a classic sign of steric hindrance preventing the reaction. Standard carbodiimide reagents (EDC, DCC), even with additives like HOBt, may not be potent enough to overcome the high activation energy required for coupling with a sterically challenging aniline or carboxylic acid.[1] The bulky Boc group on your molecule contributes to this challenge.[1]
Solutions:
-
Switch to a Stronger Coupling Reagent: Uronium or phosphonium salt-based reagents are more effective for difficult couplings.[8] Reagents like HATU, HBTU, or PyBOP® are known to mediate reactions involving sterically hindered components efficiently.[1][8]
-
Convert to a More Reactive Intermediate: Transforming the carboxylic acid into an acyl fluoride in situ using reagents like TFFH can be highly effective. Acyl fluorides are less sterically demanding and highly reactive towards even electron-deficient or hindered amines.[1][9][10]
-
Optimize Reaction Conditions:
-
Solvent: Use highly polar aprotic solvents like DMF or NMP to ensure all reactants are well-solvated.[1][8]
-
Base: Employ a non-nucleophilic, hindered base such as diisopropylethylamine (DIPEA) or 2,4,6-collidine to scavenge acid without competing as a nucleophile.[1]
-
Temperature: For particularly difficult couplings, especially with acyl fluorides, heating the reaction to 60-80 °C may be necessary to drive it to completion.[1]
-
-
Problem: Incomplete Reaction or Stalling in Cross-Coupling Reactions
-
Q: My Buchwald-Hartwig amination or Suzuki-Miyaura coupling involving the aniline is stalling, leaving significant starting material. How can I improve this?
A: Sterically hindered anilines are known to be challenging substrates for cross-coupling reactions.[2] The issue often lies with the catalyst system's inability to accommodate the bulky substrates in the catalytic cycle.
Solutions:
-
Select a Specialized Catalyst System:
-
For C-N bond formation, consider palladium precatalysts incorporating bulky, electron-rich N-heterocyclic carbene (NHC) ligands, which are designed to promote challenging couplings.[11][12]
-
Copper-catalyzed systems, prepared in situ from copper(I) triflate and a suitable phosphine ligand, have also proven effective for synthesizing highly hindered anilines under mild conditions.[2]
-
-
Increase Catalyst Loading and Reaction Time: For hindered substrates, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) and extending the reaction time can help push the reaction towards completion.
-
Use a Non-Catalyzed Method for C-C Coupling: In some specific cases for creating highly crowded anilines, non-catalyzed methods involving the reaction of modified aniline precursors with Grignard reagents have been successful, avoiding the limitations of catalytic cycles.[13]
-
Data Presentation: Comparison of Coupling Reagents for Hindered Systems
| Coupling Reagent Class | Examples | Relative Potency | Recommended Use Case | Key Considerations |
| Carbodiimides | EDC, DCC | Standard | Simple, non-hindered substrates. | Often insufficient for hindered couplings; risk of side products.[1] |
| Uronium Salts | HATU, HBTU | High | Sterically hindered acids or amines. | Very efficient; can form guanidinium by-products if used in large excess.[1][8] |
| Phosphonium Salts | PyBOP®, BOP | High | Difficult couplings, solid-phase synthesis. | High efficiency; rapid reaction times.[8] |
| Acyl Fluoride Precursors | TFFH, BTFFH | Very High | Severely hindered and electron-deficient substrates. | Forms a highly reactive, less bulky intermediate; may require elevated temperatures.[9][10] |
Experimental Protocols
Protocol 1: High-Efficiency Amide Coupling using HATU
This protocol describes a general procedure for coupling a sterically demanding carboxylic acid to this compound.
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Pre-activation: Add HATU (1.0 eq) and DIPEA (2.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes. A color change may be observed as the active ester forms.[1]
-
Amine Addition: Add a solution of this compound (1.1 eq) in anhydrous DMF to the activated mixture.
-
Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. For very hindered systems, the reaction may require several hours (4-24 h).
-
Work-up: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Amide Coupling via an Acyl Fluoride Intermediate
This protocol is an alternative for extremely challenging couplings where even uronium reagents fail.
-
Preparation: Under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and TFFH (1.1 eq) in anhydrous DMF.
-
Acyl Fluoride Formation: Add DIPEA (3.0 eq) to the mixture and stir at room temperature for 30 minutes to facilitate the in situ formation of the acyl fluoride intermediate.[1]
-
Amine Addition: Add this compound (1.2 eq) to the reaction mixture.
-
Reaction: Seal the reaction vessel and heat to 60-80 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[1]
-
Work-up and Purification: Follow steps 5 and 6 from Protocol 1.
Visualizations
Caption: Troubleshooting workflow for low-yield reactions.
Caption: Decision pathway for selecting a coupling strategy.
Caption: Orthogonal nature of the Boc and aniline groups.
References
- 1. benchchem.com [benchchem.com]
- 2. Practical catalytic method for synthesis of sterically hindered anilines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. jocpr.com [jocpr.com]
- 8. benchchem.com [benchchem.com]
- 9. blogs.rsc.org [blogs.rsc.org]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC09497K [pubs.rsc.org]
"tert-Butyl 2-(4-aminophenoxy)ethylcarbamate" degradation pathways and prevention
Welcome to the technical support center for tert-Butyl 2-(4-aminophenoxy)ethylcarbamate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential degradation issues and ensuring the stability of this compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is developing a yellow or brown color over time. What could be the cause?
A1: The discoloration is likely due to the oxidation of the aniline moiety.[1] Anilines are susceptible to oxidation, especially when exposed to air (oxygen), light, or certain metal ions, leading to the formation of colored impurities such as nitrobenzenes, azoxybenzenes, or polymeric materials.[1][2][3]
Q2: I am observing a loss of my starting material when working under acidic conditions. What is the likely degradation pathway?
A2: The tert-butoxycarbonyl (Boc) protecting group is labile under acidic conditions.[4][5][6] The carbamate can be cleaved to yield the free amine, 2-(4-aminophenoxy)ethan-1-amine, along with isobutylene and carbon dioxide.[4][7]
Q3: Is this compound stable to basic conditions?
A3: The Boc group is generally stable to most basic conditions.[4][8] However, prolonged exposure to strong bases at elevated temperatures could potentially lead to hydrolysis of the carbamate.[9][10]
Q4: Can the ether linkage in the molecule be cleaved during my experiments?
A4: Aryl ether linkages are generally stable. However, cleavage can occur under harsh acidic conditions (e.g., strong acids like HBr or HI) or through certain catalytic hydrogenolysis processes.[11][12][13] For most standard experimental conditions, ether cleavage is not a primary degradation pathway.
Q5: How should I properly store this compound to ensure its stability?
A5: To minimize degradation, the compound should be stored in a tightly sealed, amber glass container under an inert atmosphere (e.g., nitrogen or argon) and at reduced temperatures, preferably refrigerated.[14] This will protect it from air, light, and moisture.
Troubleshooting Guides
Issue 1: Unexpected Impurities Detected by LC-MS
Possible Cause: Degradation of the molecule.
Troubleshooting Steps:
-
Identify the Degradation Pathway:
-
Acidic Conditions: Look for a product with a mass corresponding to the de-Boc protected amine (2-(4-aminophenoxy)ethan-1-amine).
-
Oxidative Conditions: Look for products with masses corresponding to the addition of oxygen atoms (e.g., nitroso, nitro derivatives) or dimerization products (e.g., azo or azoxy compounds).[2][15]
-
Harsh Basic/Thermal Conditions: Look for hydrolysis of the carbamate or potential cleavage of the ether linkage.
-
-
Optimize Reaction/Storage Conditions:
-
Prevent Oxidation: Work under an inert atmosphere, use deoxygenated solvents, and avoid exposure to light.[14][16][17] The addition of antioxidants or reducing agents like zinc dust can also be considered.[16][18]
-
Control pH: If acidic conditions are necessary, consider using milder acids or shorter reaction times.[5] If basic conditions are required, use the mildest base and lowest temperature feasible.
-
Temperature Control: Avoid excessive heat during reactions and storage.
-
Issue 2: Inconsistent Results in Biological Assays
Possible Cause: Presence of active degradation products or loss of the parent compound.
Troubleshooting Steps:
-
Purity Analysis: Analyze the purity of the compound stock solution and the samples used in the assay by a stability-indicating method like HPLC-UV or LC-MS.
-
Forced Degradation Study: Perform a forced degradation study to identify potential degradation products and assess their impact on the assay. (See Experimental Protocols section).
-
Solution Stability: Evaluate the stability of the compound in the assay buffer and under the assay conditions (temperature, light exposure).
Data Presentation
The following tables provide an example of how to present quantitative stability data for this compound. Note: The following data is illustrative and not based on experimental results.
Table 1: Stability of this compound in Solution at Room Temperature (25°C)
| Solvent/Buffer (pH) | Storage Time (days) | Purity (%) by HPLC | Major Degradation Product(s) |
| Acetonitrile | 30 | 99.5 | Not Detected |
| pH 3 (Citrate Buffer) | 7 | 85.2 | 2-(4-aminophenoxy)ethan-1-amine |
| pH 7 (Phosphate Buffer) | 30 | 98.9 | Minor unidentified peaks |
| pH 10 (Carbonate Buffer) | 30 | 97.5 | Minor unidentified peaks |
| 3% Hydrogen Peroxide | 1 | 70.3 | Oxidized aniline derivatives |
Table 2: Forced Degradation Study Summary
| Stress Condition | Duration | Purity (%) by HPLC | Major Degradant m/z |
| 0.1 M HCl, 60°C | 24 h | 45.8 | 153.2 [M+H]⁺ |
| 0.1 M NaOH, 60°C | 24 h | 92.1 | Not significant |
| 10% H₂O₂, RT | 24 h | 65.4 | 269.3 [M+H]⁺, 285.3 [M+H]⁺ |
| Heat (80°C, solid) | 48 h | 99.1 | Not Detected |
| Photostability (UV light) | 24 h | 88.7 | Oxidized aniline derivatives |
Experimental Protocols
Protocol 1: HPLC Method for Purity and Degradation Product Analysis
-
Objective: To quantify the purity of this compound and detect degradation products.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 95% A and 5% B, ramp to 5% A and 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in acetonitrile or methanol to a concentration of approximately 1 mg/mL.
-
Protocol 2: Forced Degradation Study
-
Objective: To identify potential degradation pathways and degradation products under stress conditions.
-
Methodology:
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation (Solution): Heat a sealed vial of the stock solution at 80°C for 48 hours.
-
Thermal Degradation (Solid): Place the solid compound in an oven at 80°C for 48 hours.
-
Photostability: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the HPLC method described in Protocol 1. Couple with a mass spectrometer (LC-MS) for identification of degradation products.[19]
-
Mandatory Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Logical workflow for troubleshooting compound instability.
References
- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cleavage of aryl–ether bonds in lignin model compounds using a Co–Zn-beta catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. quora.com [quora.com]
- 19. Frontiers | Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides [frontiersin.org]
Analytical methods for detecting impurities in "tert-Butyl 2-(4-aminophenoxy)ethylcarbamate" synthesis
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting assistance and frequently asked questions (FAQs) regarding the analytical methods for detecting impurities in the synthesis of "tert-Butyl 2-(4-aminophenoxy)ethylcarbamate".
Troubleshooting Guide
This section addresses specific issues that may be encountered during the analysis of the reaction mixture for the synthesis of "this compound".
Q1: I am seeing an unexpected peak in my HPLC chromatogram that is close to my main product peak. How can I identify it?
A1: An unexpected peak near your product, "this compound," is likely a structurally related impurity. The most probable culprits are the N-alkylated isomer, di-alkylated byproducts, or unreacted starting materials.
-
Initial Step: Check the retention times of your starting materials, 4-aminophenol and the protected 2-aminoethanol derivative (e.g., tert-butyl (2-bromoethyl)carbamate), by injecting them individually.
-
Isomer Identification: The primary impurity of concern is the N-alkylated isomer, "tert-Butyl 2-(4-(ethylamino)phenoxy)carbamate". Due to the similar polarity, it may co-elute or have a retention time very close to your desired O-alkylated product. To confirm its identity, you can:
-
LC-MS Analysis: Use a mass spectrometer to determine the molecular weight of the impurity. Both the O- and N-alkylated isomers will have the same mass. However, fragmentation patterns might differ.
-
NMR Spectroscopy: If the impurity can be isolated, 1H and 13C NMR will definitively distinguish between the O- and N-alkylated isomers based on the chemical shifts of the aromatic protons and carbons, as well as the protons of the ethyl linker.
-
-
Di-alkylation Products: Another possibility is the formation of a di-alkylated product where both the hydroxyl and amino groups of 4-aminophenol have reacted. This would have a higher molecular weight and likely a longer retention time in reverse-phase HPLC.
Q2: My HPLC peaks for the main compound and a suspected impurity are broad and tailing. What should I do?
A2: Peak broadening and tailing for aromatic amines like "this compound" and its impurities are common issues in HPLC. This is often caused by secondary interactions with the silica-based stationary phase.
-
Mobile Phase pH Adjustment: The amino group on your compound is basic. Ensure the pH of your mobile phase is at least 2 pH units below the pKa of the aromatic amine to ensure it is protonated and interacts less with the stationary phase. A lower pH (e.g., 2.5-3.5) is generally recommended.
-
Use of a Competitive Base: Adding a small amount of a competitive base, like triethylamine (TEA) (0.1-0.5%), to the mobile phase can help to mask the active sites on the stationary phase and improve peak shape.
-
Column Choice: Consider using a column with end-capping or a "base-deactivated" stationary phase specifically designed for the analysis of basic compounds.
-
Lower Injection Volume/Concentration: Overloading the column can lead to poor peak shape. Try injecting a smaller volume or a more dilute sample.
Q3: I am not detecting any impurities in my reaction mixture, but the yield of my product is low. What analytical technique can I use to investigate this?
A3: If you are not seeing impurities by HPLC-UV, it's possible they are not UV-active or are present at very low levels. It's also possible that volatile impurities are not being detected.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for identifying volatile and semi-volatile impurities. This can help identify residual solvents or low molecular weight byproducts. Derivatization may be necessary for non-volatile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A 1H NMR spectrum of the crude reaction mixture can provide a wealth of information about all proton-containing species present, regardless of their UV activity. This can help to identify and quantify unreacted starting materials and major byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in the synthesis of "this compound"?
A1: The most common impurities can be categorized as follows:
-
Process-Related Impurities:
-
Unreacted Starting Materials: 4-Aminophenol and the protected 2-aminoethanol derivative (e.g., tert-butyl (2-bromoethyl)carbamate or tert-butyl (2-tosyloxyethyl)carbamate).
-
Reagents and Solvents: Residual bases (e.g., potassium carbonate), and reaction solvents.
-
-
Product-Related Impurities (Byproducts):
-
N-Alkylated Isomer: tert-Butyl 2-(4-(ethylamino)phenoxy)carbamate, formed by the alkylation of the amino group of 4-aminophenol instead of the hydroxyl group. The selectivity of O- versus N-alkylation can be influenced by the reaction conditions such as the base and solvent used.[1][2]
-
Di-alkylated Product: N,O-bis(2-(tert-butoxycarbonylamino)ethyl)-4-aminophenol, where both the hydroxyl and amino groups have been alkylated.
-
Degradation Products: Oxidation of the 4-aminophenol moiety can lead to colored impurities.
-
Q2: Which analytical method is most suitable for routine purity analysis of "this compound"?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most suitable method for routine purity analysis. It allows for the separation and quantification of the main product from its non-volatile impurities. A well-developed HPLC method can separate the desired O-alkylated product from the critical N-alkylated isomer and other byproducts.
Q3: Can you provide a starting HPLC method for the analysis of "this compound" and its potential impurities?
A3: A good starting point for method development would be a reverse-phase HPLC method. The following conditions can be optimized:
| Parameter | Recommended Starting Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 10-90% B over 20 minutes, then hold at 90% B for 5 minutes, and re-equilibrate at 10% B for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm and 280 nm |
| Injection Volume | 10 µL |
Note: This is a general method and may require optimization for your specific sample and instrument. The gradient profile, mobile phase modifiers (e.g., using formic acid instead of TFA for better MS compatibility), and column chemistry may need to be adjusted to achieve optimal separation.
Q4: How can I confirm the structure of my product and its impurities?
A4: A combination of spectroscopic techniques is essential for unambiguous structure elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: Will show the characteristic signals for the aromatic protons, the ethyl linker, and the tert-butyl protecting group. The chemical shifts of the protons on the aromatic ring and the ethyl group will differ between the O- and N-alkylated isomers.
-
13C NMR: Provides information on the carbon skeleton and will show distinct chemical shifts for the carbons bonded to oxygen versus nitrogen.
-
-
Mass Spectrometry (MS):
-
LC-MS: Confirms the molecular weight of the product and impurities.
-
High-Resolution Mass Spectrometry (HRMS): Provides the exact mass, which can be used to determine the elemental composition.
-
Tandem MS (MS/MS): Fragmentation patterns can help to differentiate between isomers. A characteristic loss of 56 Da (isobutylene) is often observed for Boc-protected amines.[3][4]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can confirm the presence of key functional groups such as N-H (amine and carbamate), C=O (carbamate), and C-O (ether) bonds.
Experimental Workflow and Data Visualization
The following diagram illustrates a logical workflow for the analysis and troubleshooting of impurities in the synthesis of "this compound".
References
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of PROTAC Linkers: "tert-Butyl 2-(4-aminophenoxy)ethylcarbamate" Derivatives versus Polyethylene Glycol (PEG) Linkers
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a central focus. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate specific proteins, are composed of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.
This guide provides a comparative overview of two distinct classes of PROTAC linkers: those derived from "tert-Butyl 2-(4-aminophenoxy)ethylcarbamate," representing a more rigid, aryl-based linker, and the widely utilized flexible polyethylene glycol (PEG) linkers. This comparison is supported by a synthesis of experimental data from various studies to inform rational linker design and optimization.
The PROTAC Mechanism of Action
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase.[1] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The formation of a stable and productive ternary complex, consisting of the POI, the PROTAC, and the E3 ligase, is a critical step for subsequent ubiquitination and degradation of the target protein.[2]
PROTAC-mediated protein degradation pathway.
Comparison of Linker Characteristics
Linkers derived from "this compound" incorporate a phenoxy group, which imparts a degree of rigidity to the linker structure.[3] In contrast, PEG linkers, composed of repeating ethylene glycol units, are known for their flexibility.[1] This fundamental structural difference has profound implications for the physicochemical properties and biological activity of the resulting PROTACs.
| Feature | "this compound" Derived Linker (Aryl-based) | PEG Linker |
| Composition | Contains a rigid phenyl ring and ether/carbamate functionalities. | Repeating hydrophilic ethylene glycol units.[1] |
| Flexibility | More rigid and conformationally constrained.[4] | Highly flexible and adaptable.[5] |
| Solubility | Generally more lipophilic, which can decrease aqueous solubility.[5] | Hydrophilic nature enhances aqueous solubility.[6] |
| Cell Permeability | Lipophilicity may enhance passive diffusion, but rigidity can be a factor.[5] | Can improve permeability by adopting folded conformations, though long chains can be detrimental.[7] |
| Metabolic Stability | Aromatic rings can be more metabolically stable. | Ether linkages can be susceptible to metabolism.[1] |
| Ternary Complex Formation | Pre-organization may reduce the entropic penalty of binding, potentially leading to more stable complexes.[4] | Flexibility allows for sampling of multiple conformations to achieve a productive ternary complex.[5] |
Quantitative Performance Comparison
The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables provide a comparative summary of performance data for PROTACs with aryl-based/rigid linkers and flexible PEG linkers from various studies.
Degradation Efficiency (DC50 and Dmax)
| Target Protein | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | CRBN | PEG (2 units) | 50 | >90 | [8] |
| BRD4 | CRBN | PEG (4 units) | 15 | >95 | [8] |
| BTK | CRBN | PEG (3 units) | 30 | >95 | [8] |
| BRD9 | VHL | Rigid (Disubstituted Alkene) | 18 | >90 | [9] |
| AR | VHL | Rigid (Piperazine-based) | < 1 | >90 | [10] |
| TBK1 | VHL | Flexible (PEG/Alkyl, 21 atoms) | 3 | 96 | [4] |
Observation: The optimal linker is highly dependent on the specific target and E3 ligase pair. While flexible PEG linkers can be highly effective, rigid linkers have been shown to achieve potent, sub-nanomolar degradation.[10][11]
Physicochemical and Permeability Properties
| PROTAC Component | Linker Type | cLogP | TPSA (Ų) | Solubility (µM) | PAMPA Pₑ (10⁻⁶ cm/s) | Reference |
| BRD4 Degrader | Alkyl | 5.2 | 120 | <1 | - | [8] |
| BRD4 Degrader | PEG (2 units) | 4.5 | 145 | 15 | - | [8] |
| BRD4 Degrader | PEG (4 units) | 3.8 | 170 | 50 | - | [8] |
| AR PROTAC | PEG (3 units) | - | - | - | 0.002 | [7] |
| AR PROTAC | PEG (4 units) | - | - | - | <0.001 | [7] |
| SMARCA2 Degrader | PEG-based | - | - | - | 1.1 x 10⁻⁷ (cm s⁻¹) | [12] |
| SMARCA2 Degrader | Phenyl-containing | - | - | - | Improved permeability | [13] |
Observation: PEG linkers generally decrease lipophilicity (cLogP) and increase the topological polar surface area (TPSA), leading to improved aqueous solubility.[8] However, increasing PEG linker length can negatively impact cell permeability.[7] The incorporation of a more rigid, aryl-containing linker has been shown to improve passive permeability.[13]
Experimental Protocols
Reproducible and standardized experimental methods are crucial for the comparative analysis of PROTACs. Below are detailed protocols for key assays used to evaluate PROTAC performance.
Western Blot for Protein Degradation Quantification
This is the standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[14]
1. Cell Culture and Treatment:
-
Plate cells to achieve 70-80% confluency at the time of harvest.
-
Treat with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours), including a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
3. SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
4. Data Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control and plot the results to determine DC50 and Dmax values.[15]
Workflow for Western Blot Analysis.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This cell-free assay is used to assess the passive permeability of a compound.[16]
1. Reagent Preparation:
-
Prepare a lipid solution (e.g., 10 mg/mL phosphatidylcholine in dodecane).
-
Prepare the donor solution by diluting the PROTAC stock in a suitable buffer (e.g., PBS at pH 7.4).
-
The acceptor plate wells are filled with the same buffer, often containing a scavenger to prevent back-diffusion.
2. Assay Plate Preparation:
-
Coat the filter of the donor plate with the lipid solution.
-
Add the donor solution containing the PROTAC to the donor plate wells.
-
Place the donor plate on top of the acceptor plate.
3. Incubation:
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).
4. Quantification:
-
After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
5. Data Analysis:
-
Calculate the permeability coefficient (Pₑ) using a standard formula that takes into account the volumes of the donor and acceptor wells, the filter area, and the incubation time.
Ternary Complex Formation Assays
Several biophysical techniques can be used to characterize the formation and stability of the ternary complex, including Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Bio-layer Interferometry (BLI).[2]
General Principle (SPR):
-
One of the proteins (e.g., the E3 ligase) is immobilized on a sensor chip.
-
The PROTAC is injected to measure its binary interaction.
-
A mixture of the PROTAC and the target protein is then injected to measure the formation of the ternary complex.
-
By comparing the binding kinetics and affinities of the binary and ternary interactions, the cooperativity of the complex formation can be determined.[17]
Conclusion
The choice of linker is a critical decision in the design of a PROTAC, with significant implications for its physicochemical and biological properties. Linkers derived from "this compound," representing a class of more rigid, aryl-based linkers, offer the potential for improved metabolic stability and pre-organization for ternary complex formation. This can lead to highly potent degraders. Flexible PEG linkers, on the other hand, provide a powerful tool to enhance solubility and can be empirically optimized to achieve potent degradation.
The optimal linker is highly dependent on the specific target protein and E3 ligase pair. A systematic approach to linker design, involving the synthesis and evaluation of a diverse library of linkers with varying compositions, lengths, and rigidities, is essential for the development of potent and effective protein-degrading therapeutics. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers.
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
A Tale of Two Linkers: A Comparative Guide to tert-Butyl 2-(4-aminophenoxy)ethylcarbamate and Fmoc-Protected Linkers in Synthetic Chemistry
For researchers, scientists, and drug development professionals navigating the complexities of advanced chemical synthesis, the strategic selection of linkers and protecting groups is paramount to success. This guide provides an objective comparison between tert-Butyl 2-(4-aminophenoxy)ethylcarbamate, a versatile building block, and the widely utilized Fmoc-protected linkers, clarifying their distinct roles and applications in modern drug discovery.
At the heart of synthesizing complex molecules such as peptides, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs) lies the use of linkers and orthogonal protecting group strategies. While both "this compound" and Fmoc-protected linkers are integral to these fields, they serve fundamentally different purposes and are employed in distinct synthetic contexts. This guide will dissect these differences, providing experimental insights and data to inform your synthetic strategies.
This compound: A Bifunctional Building Block for Solution-Phase Synthesis
Contrary to what its name might suggest in the context of solid-phase synthesis, this compound is not a traditional "linker" for anchoring molecules to a solid support. Instead, it is a bifunctional building block primarily used in solution-phase synthesis to construct spacers or linkers within a larger molecule, such as a PROTAC.
Its structure features two key functional groups: a Boc (tert-butyloxycarbonyl)-protected amine and a reactive aniline. This arrangement allows for sequential chemical modifications. The aniline can be acylated or alkylated first, and subsequently, the Boc group can be removed under acidic conditions to reveal a primary amine for further conjugation. This orthogonality is crucial for the controlled, stepwise assembly of heterobifunctional molecules.
Experimental Protocol: Exemplary Use in PROTAC Synthesis
The synthesis of a PROTAC often involves coupling a ligand for a target protein and a ligand for an E3 ubiquitin ligase via a linker. This compound can serve as a precursor to this linker.
-
Acylation of the Aniline: The aniline nitrogen of this compound is reacted with an activated carboxylic acid of the E3 ligase ligand (e.g., a pomalidomide derivative) in the presence of a coupling agent like HATU and a base such as DIPEA in an anhydrous solvent like DMF. The reaction is typically stirred at room temperature overnight.
-
Boc Deprotection: The resulting intermediate is then treated with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 1:1 v/v) to remove the Boc protecting group, exposing the primary amine. The reaction is usually complete within 1-2 hours at room temperature.
-
Coupling to the Second Ligand: The newly formed amine is then coupled to the activated carboxylic acid of the target protein ligand (e.g., a BRD4 inhibitor) using standard peptide coupling conditions to yield the final PROTAC.
Fmoc-Protected Linkers: The Workhorses of Solid-Phase Peptide Synthesis
In stark contrast, Fmoc-protected linkers are specifically designed for Solid-Phase Peptide Synthesis (SPPS). These bifunctional molecules are covalently attached to an insoluble polymer resin, providing an anchor point for the first amino acid. The peptide chain is then elongated in a stepwise manner on this solid support. The choice of linker determines the C-terminal functionality of the final peptide (e.g., carboxylic acid or amide) and the conditions required for its cleavage from the resin.
The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the α-amine of the growing peptide chain is base-labile and is typically removed with a solution of piperidine in DMF. This orthogonal strategy allows for the use of acid-labile protecting groups on the amino acid side chains, which are removed simultaneously with the cleavage of the peptide from the resin using a strong acid like TFA.
Common Fmoc-Protected Linkers and Their Applications
| Linker | Resin Name | C-Terminal Functionality | Cleavage Condition | Key Advantages | Potential Disadvantages |
| 4-Hydroxymethylphenoxyacetic acid | Wang Resin | Carboxylic Acid | 95% TFA | Well-established, widely used for peptide acids. | Prone to racemization of the first amino acid; can lead to side reactions upon cleavage. |
| 4-(2',4'-dimethoxyphenyl-Fmoc-aminomethyl)-phenoxy | Rink Amide Resin | Amide | 95% TFA | Enables direct synthesis of peptide amides, which are often more biologically active. | The linker itself can be a source of impurities upon cleavage. |
| 2-Chlorotrityl chloride | 2-CTC Resin | Carboxylic Acid | 1-5% TFA in DCM | Allows for the synthesis of protected peptide fragments under very mild cleavage conditions. | More expensive than other resins. |
Experimental Protocol: Standard Fmoc-SPPS Cycle
A typical cycle for adding one amino acid to the growing peptide chain on a solid support involves the following steps:
-
Resin Swelling: The resin is swollen in a suitable solvent like DMF for 30-60 minutes.
-
Fmoc Deprotection: The Fmoc group is removed by treating the resin with a 20% solution of piperidine in DMF. This is typically a two-step process: a short treatment of 1-5 minutes followed by a longer treatment of 10-20 minutes.
-
Washing: The resin is thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated with a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) and then added to the resin. The coupling reaction is typically allowed to proceed for 1-2 hours.
-
Washing: The resin is washed again with DMF to remove excess reagents.
This cycle is repeated until the desired peptide sequence is assembled.
Quantitative Performance of Fmoc-Protected Linkers
The yield and purity of a synthesized peptide are highly dependent on the chosen resin and the efficiency of each coupling and deprotection step.
| Resin Type | Primary Application | Typical Loading Capacity (mmol/g) | Expected Crude Peptide Purity (%) | Typical Overall Yield (%) |
| Wang Resin | Peptides with a C-terminal carboxylic acid | 0.3 - 1.0 | 50 - 90 | Moderate to High |
| Rink Amide Resin | Peptides with a C-terminal amide | 0.3 - 1.0 | 52 - 90+ | Moderate to High |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Protected peptide fragments and peptides with C-terminal carboxylic acids under mild cleavage conditions | 0.3 - 1.6+ | Generally |
A Comparative Guide to the Validation of PROTAC Activity Featuring an Ether-Aromatic Linker Motif
Audience: Researchers, scientists, and drug development professionals.
This guide provides an objective comparison of Proteolysis Targeting Chimera (PROTAC) performance based on linker composition, with a focus on validating PROTACs that may incorporate a "tert-Butyl 2-(4-aminophenoxy)ethylcarbamate"-derived linker. While direct comparative studies on this specific linker are not extensively published, this guide extrapolates its potential properties based on its structural features—an ether and an aromatic group—and compares them to commonly used linker classes. The principles and experimental protocols outlined herein provide a robust framework for the validation of any PROTAC candidate.
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[1][2] They consist of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.[3][4] The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties.[5][6]
The molecule "this compound" serves as a building block for a linker containing both a flexible ether component and a rigid phenoxy group. This combination can influence solubility, cell permeability, and the conformational constraints of the PROTAC, all of which are critical for optimal degradation activity.[7]
Comparison of Common PROTAC Linker Types
The choice of linker significantly impacts a PROTAC's biological activity. The optimal linker is highly dependent on the specific target protein and E3 ligase pair.[8] Below is a comparison of common linker types and the potential characteristics of a linker derived from the "aminophenoxy" motif.
| Linker Type | Key Characteristics | Potential Advantages | Potential Disadvantages |
| Alkyl Chains | Flexible, hydrophobic. | Synthetically accessible; flexibility can facilitate ternary complex formation. | Poor aqueous solubility; may contribute to lower cell permeability.[] |
| Polyethylene Glycol (PEG) | Flexible, hydrophilic. | Improves aqueous solubility and physicochemical properties.[][10] | Can sometimes lead to weaker degradation compared to alkyl chains of similar length.[8][11] |
| Rigid Linkers (e.g., Piperazine, Alkyne) | Conformationally constrained. | Can pre-organize the PROTAC for optimal ternary complex formation, potentially increasing potency and selectivity.[11][12] | Lack of flexibility may prevent the formation of a productive ternary complex; can be synthetically challenging. |
| "(4-aminophenoxy)ethyl" Motif | Mixed: Contains a rigid phenyl group and a flexible ethyl ether. | The ether component can enhance solubility, while the phenyl group provides rigidity that may improve target engagement and selectivity.[6][7] | The empirical balance of flexibility and rigidity is critical and requires optimization for each specific target. |
Quantitative Data on Linker Performance
The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize published experimental data, illustrating how linker composition and length can dramatically affect degradation performance.
Table 1: Impact of Linker Composition and Length on TBK1 Degradation [8]
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
| This study on TBK1 degraders highlights the critical role of linker length, with no degradation observed for linkers shorter than 12 atoms. |
Table 2: Comparison of Alkyl vs. PEG Linkers for CRBN Degradation [8][11]
| Linker Composition | Target Protein | E3 Ligase | Degradation in HEK293T cells |
| Nine-atom alkyl chain | CRBN | VHL | Concentration-dependent decrease |
| Three PEG units | CRBN | VHL | Weak degradation |
| This example suggests that for certain target-ligase pairs, an alkyl linker can be more effective than a PEG linker of a similar length, emphasizing that linker composition is highly context-dependent. |
Table 3: Influence of Linker Length on Estrogen Receptor (ER) Degradation [13]
| PROTAC | Linker Length (atoms) | ER Degradation | IC50 (Cell Viability) |
| Compound 11 | 12 | +++ | ~300 nM |
| Compound 13 | 16 | ++++ | ~100 nM |
| Compound 14 | 19 | ++ | >1 µM |
| This study demonstrates that there is often an optimal linker length for maximal activity; linkers that are too short or too long can be significantly less effective. |
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
Caption: The PROTAC induces proximity between a target protein and an E3 ligase.
References
- 1. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 2. PROTAC Linkers - CD Bioparticles [cd-bioparticles.net]
- 3. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 4. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 5. The Essential Role of Linkers in PROTACs [axispharm.com]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 13. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the PROTAC Landscape: A Comparative Guide to Linker Chemistry in Targeted Protein Degradation
For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) is a multi-faceted challenge where the linker—the bridge between the target-binding warhead and the E3 ligase-recruiting anchor—plays a pivotal role. While the specific molecule "tert-Butyl 2-(4-aminophenoxy)ethylcarbamate" is not extensively documented in publicly available biological evaluations of PROTACs, its core structure represents a class of ether-containing linkers. This guide provides an objective comparison of PROTACs with ether-containing linkers (such as polyethylene glycol or PEG-like structures) against those with more traditional alkyl chain linkers, supported by experimental data and detailed methodologies.
The choice of linker chemistry is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[1][2] Understanding the trade-offs between different linker types is essential for the rational design of potent and selective protein degraders.
Comparative Analysis of Linker Performance: Ether-Containing vs. Alkyl Chains
The decision to incorporate an ether-containing linker, such as one derived from this compound, versus a simple alkyl chain can significantly impact the degradation efficiency of a PROTAC. This is often dependent on the specific target protein and the E3 ligase being recruited.
A key distinction lies in the physicochemical properties conferred by these linkers. Alkyl linkers are generally hydrophobic and can enhance passive membrane permeability. In contrast, ether-containing linkers, like PEG chains, are more hydrophilic, which can improve aqueous solubility but may present challenges for cell permeability.[1][3] However, the flexibility of PEG linkers can be advantageous in achieving a productive ternary complex conformation.[1]
Below is a summary of comparative data for PROTACs targeting the Bromodomain and Extra-Terminal (BET) proteins and Interleukin-1 receptor-associated kinase 4 (IRAK4), illustrating the impact of linker composition.
Data Presentation: Degradation Efficiency and Cellular Viability
| Target | PROTAC (Linker Type) | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Viability IC₅₀ (nM) | Cell Line | Reference |
| BRD4 | PROTAC 1 (PEG Linker) | <1 | >90 | Not Reported | Burkitt's Lymphoma (BL) cells | [4] |
| BRD4 | dBET1 (PEG Linker) | Not Reported | >90 | Not Reported | MV-4-11 | [4] |
| BRD4 | ARV-825 (PEG Linker) | <1 | >95 | 7.7 | RS4;11 | [4] |
| IRAK4 | Compound 9 (PEG2 Linker) | Potent Degradation | >90 | Not Reported | OCI-LY10, TMD8 | [5] |
| IRAK4 | Compounds 2-8 (Shorter, non-PEG) | Almost no degradation | <10 | Not Reported | OCI-LY10 | [5] |
Note: DC₅₀ is the concentration of the PROTAC that results in 50% degradation of the target protein. Dₘₐₓ is the maximum percentage of protein degradation achievable with the PROTAC. IC₅₀ is the concentration of the PROTAC that inhibits cell viability by 50%.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
Confirming Incorporation of tert-Butyl 2-(4-aminophenoxy)ethylcarbamate: A Spectroscopic Comparison Guide
For researchers, scientists, and drug development professionals, the successful incorporation of linkers and building blocks is a critical step in the synthesis of novel therapeutics and chemical probes. This guide provides a comparative analysis of spectroscopic techniques used to confirm the presence of "tert-Butyl 2-(4-aminophenoxy)ethylcarbamate" within a larger molecule. We present predicted and experimental data for the target molecule and compare it with two common alternative linkers: a PEG-based linker and a simple alkyl chain linker.
This guide will delve into the characteristic signals in ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry that unequivocally identify "this compound". By understanding these spectroscopic signatures, researchers can confidently verify the success of their synthetic endeavors.
Spectroscopic Signature of this compound
The structural features of this compound give rise to a unique spectroscopic fingerprint. The presence of a Boc-protected amine, an ethyl linker, a phenoxy group, and a primary aromatic amine can all be identified and distinguished from other common linkers. Below, we present the expected and reported data for this molecule.
Table 1: Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted/Reported Data | Interpretation |
| ¹H NMR | ~1.4 (s, 9H), ~3.4 (t, 2H), ~3.8 (t, 2H), ~5.0 (br s, 1H, NH), ~6.6-6.8 (m, 4H, Ar-H), ~4.5 (br s, 2H, NH₂) | s: singlet, t: triplet, m: multiplet, br s: broad singlet. The singlet at ~1.4 ppm is characteristic of the tert-butyl group of the Boc protecting group. The two triplets correspond to the ethyl linker protons. The multiplet in the aromatic region is indicative of the substituted benzene ring. The broad singlets correspond to the carbamate and amine protons. |
| ¹³C NMR | ~28 (CH₃), ~40 (CH₂), ~68 (CH₂), ~80 (quaternary C), ~115 (Ar-CH), ~116 (Ar-CH), ~142 (Ar-C), ~150 (Ar-C), ~156 (C=O) | The signal around 28 ppm corresponds to the methyl carbons of the Boc group. The quaternary carbon of the Boc group appears around 80 ppm. The carbonyl carbon of the carbamate is expected around 156 ppm. Signals in the 115-150 ppm range are characteristic of the aromatic carbons. |
| FT-IR (cm⁻¹) | ~3400-3200 (N-H stretch), ~3050 (Ar C-H stretch), ~2980-2850 (Aliphatic C-H stretch), ~1690 (C=O stretch, carbamate), ~1600, ~1500 (C=C stretch, aromatic), ~1240 (C-O stretch, ether), ~1160 (C-N stretch) | The N-H stretching bands confirm the presence of the primary amine and the carbamate. The strong carbonyl stretch around 1690 cm⁻¹ is a key indicator of the Boc group. Aromatic and ether stretches further confirm the structure. |
| Mass Spectrometry (ESI-MS) | Predicted [M+H]⁺: 253.15, [M+Na]⁺: 275.13[1] | The molecular ion peaks in the mass spectrum confirm the molecular weight of the compound (C₁₃H₂₀N₂O₃, MW: 252.31). |
Comparison with Alternative Linkers
To highlight the unique spectroscopic features of this compound, we compare its expected data with two alternative amine-containing linkers commonly used in drug development: a short PEG linker and a simple alkyl linker.
Table 2: Spectroscopic Comparison of Amine-Containing Linkers
| Spectroscopic Feature | This compound | tert-butyl (2-(2-aminoethoxy)ethyl)carbamate (PEG2 Linker) | tert-butyl (6-aminohexyl)carbamate (C6 Alkyl Linker) |
| ¹H NMR (Aromatic Protons) | Present (~6.6-6.8 ppm) | Absent | Absent |
| ¹H NMR (Ether Protons) | Present (~3.8 ppm) | Present (~3.5-3.6 ppm) | Absent |
| ¹³C NMR (Aromatic Carbons) | Present (~115-150 ppm) | Absent | Absent |
| ¹³C NMR (Ether Carbons) | Present (~68 ppm) | Present (~70, ~73 ppm) | Absent |
| FT-IR (Aromatic C=C stretch) | Present (~1600, ~1500 cm⁻¹) | Absent | Absent |
| FT-IR (C-O-C stretch) | Present (~1240 cm⁻¹) | Present (~1100 cm⁻¹) | Absent |
| Mass Spec ([M+H]⁺) | 253.15 | 249.18 | 217.20 |
As shown in the table, the presence of aromatic signals in both ¹H and ¹³C NMR, as well as characteristic aromatic and ether stretches in the FT-IR spectrum, are clear indicators of the incorporation of the aminophenoxy moiety, distinguishing it from simple PEG or alkyl linkers.
Experimental Protocols
Accurate spectroscopic analysis relies on proper sample preparation and instrument operation. Below are detailed methodologies for the key experiments cited.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation : Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition :
-
Tune and shim the instrument to optimize magnetic field homogeneity.
-
Acquire the spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Switch the probe to the ¹³C frequency.
-
Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
-
Data Processing : Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Thin Solid Film) :
-
Dissolve a small amount of the solid sample in a volatile organic solvent (e.g., dichloromethane or acetone).
-
Apply a drop of the solution onto a salt plate (e.g., KBr or NaCl).
-
Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[2]
-
-
Instrumentation : Use a Fourier-Transform Infrared spectrometer.
-
Data Acquisition :
-
Record a background spectrum of the clean, empty sample compartment.
-
Place the salt plate with the sample film in the spectrometer's sample holder.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis : Identify the characteristic absorption bands and their corresponding functional groups.
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation : Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 1-10 µM. The addition of a small amount of acid (e.g., formic acid) can aid in protonation for positive ion mode.
-
Instrumentation : Use a mass spectrometer equipped with an electrospray ionization source.
-
Data Acquisition :
-
Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.
-
Set the ESI source to either positive or negative ion mode.
-
Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to achieve a stable and strong signal.
-
Acquire the mass spectrum over a relevant m/z range.
-
-
Data Analysis : Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻) to confirm the molecular weight of the compound.
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for confirming the incorporation of a chemical moiety using spectroscopic techniques.
Caption: Workflow for Spectroscopic Confirmation.
The following diagram illustrates the logical relationship in interpreting spectroscopic data to confirm the incorporation of "this compound".
Caption: Logic Diagram for Data Interpretation.
References
Assessing the Impact of tert-Butyl 2-(4-aminophenoxy)ethylcarbamate on Compound Permeability: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The deliberate modification of chemical structures to enhance therapeutic efficacy is a cornerstone of modern drug discovery. A critical aspect of this process is ensuring that a compound can reach its intended biological target, a journey that often involves crossing cellular membranes. The permeability of a compound is therefore a key determinant of its potential as a therapeutic agent. This guide provides a comparative framework for assessing the permeability of "tert-Butyl 2-(4-aminophenoxy)ethylcarbamate," a bifunctional linker commonly employed in the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs).
Due to the absence of direct experimental permeability data for "this compound" in publicly available literature, this guide will focus on a theoretical assessment based on its structural components and provide a comparative context using well-characterized compounds. Furthermore, detailed experimental protocols are provided to enable researchers to empirically determine the permeability of this compound and its derivatives.
Theoretical Permeability Assessment
"this compound" is comprised of several key structural features that are anticipated to influence its permeability:
-
tert-Butoxycarbonyl (Boc) Group: This bulky, lipophilic group is expected to increase the overall lipophilicity of a molecule, which can enhance passive diffusion across lipid membranes. However, its size may also introduce steric hindrance.
-
Carbamate Linkage: The carbamate group is polar and can participate in hydrogen bonding, which may decrease permeability.
-
Phenoxy-ethyl Linker: This portion of the molecule possesses characteristics similar to a short polyethylene glycol (PEG) linker. While such linkers can improve aqueous solubility, they may also reduce passive permeability across the lipophilic cell membrane.[1] The flexibility of this linker can allow the molecule to adopt various conformations, some of which may be more favorable for membrane traversal by shielding polar groups.[1]
-
Aniline Moiety: The primary aromatic amine is a polar group that can engage in hydrogen bonding, potentially reducing permeability.
The overall permeability of a larger molecule incorporating this linker will be a composite of these features and will also be heavily influenced by the properties of the molecules it connects. For PROTACs, the ability of the entire molecule to adopt a folded conformation that minimizes its solvent-accessible polar surface area is a critical determinant of high cell permeability.[2][3]
Comparative Permeability Data
To provide a context for experimental results, the following table presents permeability data for standard high and low permeability compounds in two common in vitro assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay. "this compound" is included with a hypothetical classification based on its structural features.
| Compound | Type | Assay | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Permeability Classification |
| Propranolol | High Permeability Control | Caco-2 | > 20 | High |
| Atenolol | Low Permeability Control | Caco-2 | < 1 | Low |
| Testosterone | High Permeability Control | PAMPA | > 10 | High |
| Ranitidine | Low Permeability Control | PAMPA | < 1 | Low |
| This compound | Test Compound | N/A | To be determined | Estimated: Low to Moderate |
Rationale for Estimation: The presence of multiple polar groups (carbamate, ether, amine) suggests that the passive diffusion of "this compound" alone is likely to be limited. However, the lipophilic Boc group and the phenyl ring may contribute to some degree of membrane interaction.
Experimental Protocols
To empirically determine the permeability of "this compound" or its derivatives, the following standard assays are recommended.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This cell-free assay is a cost-effective method for predicting passive drug transport.[4] It measures the diffusion of a compound through an artificial lipid-infused membrane.[4]
Methodology:
-
Membrane Preparation: A filter plate is coated with a solution of a lipid (e.g., a mixture of phosphatidylcholine, phosphatidylethanolamine, phosphatidylserine, and cholesterol) in an organic solvent to form an artificial membrane.[5]
-
Compound Preparation: The test compound is dissolved in a suitable buffer (e.g., PBS with a small percentage of DMSO) to create the donor solution, typically at a concentration of 10 µM.[5]
-
Assay Assembly: The lipid-coated filter plate (donor plate) is placed into a plate containing buffer (acceptor plate). The donor solution is then added to the wells of the donor plate.[5]
-
Incubation: The assembly is incubated, typically for 4 to 18 hours, allowing the compound to diffuse from the donor to the acceptor compartment.[1]
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is quantified using a sensitive analytical method such as LC-MS/MS.[1]
-
Calculation of Apparent Permeability (Papp): The Papp value is calculated based on the concentrations in the donor and acceptor wells, the incubation time, and the surface area of the membrane.[4]
Caco-2 Permeability Assay
This cell-based assay utilizes a monolayer of human intestinal adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the human intestinal epithelium.[6] This model can assess passive diffusion as well as active transport and efflux mechanisms.[6]
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable filter inserts in multi-well plates and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
Permeability Measurement (Apical to Basolateral - A to B): The culture medium in the apical (upper) chamber is replaced with a solution containing the test compound. The basolateral (lower) chamber contains a fresh medium. The plate is incubated (e.g., at 37°C for 2 hours). Samples are taken from the basolateral chamber at specified time points.
-
Permeability Measurement (Basolateral to Apical - B to A): To assess active efflux, the experiment is also performed in the reverse direction, with the test compound added to the basolateral chamber and sampled from the apical chamber.
-
Quantification: The concentration of the test compound in the collected samples is determined by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) for both A to B and B to A directions is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is indicative of active efflux.
Visualizations
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Caption: Logical relationships in permeability assay interpretation.
References
- 1. PAMPA | Evotec [evotec.com]
- 2. Quantitative structure permeability relationships for phenolic compounds applied to human epidermal membranes in various solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the Membrane Permeability (PAMPA and Skin) of Benzimidazoles with Potential Cannabinoid Activity and their Relation with the Biopharmaceutics Classification System (BCS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. In vitro Caco-2 permeability | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
Case studies of successful PROTACs using "tert-Butyl 2-(4-aminophenoxy)ethylcarbamate"
While specific case studies detailing the use of "tert-Butyl 2-(4-aminophenoxy)ethylcarbamate" in successful PROTACs are not extensively documented in publicly available research, this guide provides a comparative analysis of well-characterized PROTACs targeting two critical oncoproteins: Bromodomain-containing protein 4 (BRD4) and Breakpoint cluster region-Abelson murine leukemia viral oncogene homolog 1 (BCR-ABL). This guide will delve into their performance, supported by experimental data, and provide detailed methodologies for key experiments, adhering to the core requirements for researchers, scientists, and drug development professionals.
The PROTAC Mechanism of Action: A Tripartite Alliance
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system. A PROTAC molecule consists of three key components: a ligand that binds to the POI, another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the POI. This ubiquitination marks the protein for degradation by the 26S proteasome. The PROTAC itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[1][2][3]
Figure 1: General mechanism of PROTAC-mediated protein degradation.
Case Study 1: Targeting BRD4 in Cancer
BRD4 is an epigenetic reader protein that plays a critical role in the transcriptional regulation of key oncogenes, including c-Myc.[2] Its involvement in various cancers has made it a prime target for therapeutic intervention. PROTACs offer a powerful alternative to traditional small-molecule inhibitors by inducing the degradation of BRD4, leading to a more profound and sustained downstream effect.[4]
Figure 2: Simplified signaling pathway of BRD4 in cancer.
Comparative Performance of BRD4-targeting PROTACs
ARV-825 and dBET1 are two of the most well-studied BRD4-targeting PROTACs. Both utilize a BRD4 inhibitor as the warhead and a ligand for the E3 ligase Cereblon (CRBN), but they differ in their specific warheads and linker compositions.
| PROTAC | Target Warhead | E3 Ligase Ligand | Cell Line | DC50 | IC50 (Viability) | Reference |
| ARV-825 | OTX015 derivative | Pomalidomide | Burkitt's Lymphoma (BL) | < 1 nM | 2-50 nM (72h) | [4][5][6][7] |
| dBET1 | (+)-JQ1 | Thalidomide | Acute Myeloid Leukemia (AML) | ~50-100 nM | 0.15-0.36 µM (72h) | [8][9][10] |
Discussion:
ARV-825 demonstrates exceptional potency in inducing BRD4 degradation, with a DC50 value of less than 1 nM in Burkitt's Lymphoma cell lines.[4][7] This high degradation efficiency translates into potent anti-proliferative activity.[6] dBET1, while also an effective BRD4 degrader, generally exhibits slightly lower potency compared to ARV-825 in the reported cell lines.[10] The differences in potency can be attributed to variations in the warhead affinity, linker composition, and the stability of the formed ternary complex (BRD4-PROTAC-CRBN). These case studies highlight that even with the same E3 ligase target, modifications to the warhead and linker can significantly impact the degradation efficiency and cellular efficacy of a PROTAC.
Case Study 2: Targeting BCR-ABL in Chronic Myeloid Leukemia (CML)
The BCR-ABL fusion oncoprotein is a constitutively active tyrosine kinase that is the primary driver of Chronic Myeloid Leukemia (CML).[11] While tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, drug resistance remains a significant clinical challenge.[11] PROTACs that degrade BCR-ABL offer a promising strategy to overcome TKI resistance.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. Targeted BRD4 protein degradation by dBET1 ameliorates acute ischemic brain injury and improves functional outcomes associated with reduced neuroinflammation and oxidative stress and preservation of blood–brain barrier integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Pathology & Oncology Research | A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells [por-journal.com]
- 11. Frontiers | The proteolysis targeting chimera GMB-475 combined with dasatinib for the treatment of chronic myeloid leukemia with BCR::ABL1 mutants [frontiersin.org]
Safety Operating Guide
Proper Disposal of tert-Butyl 2-(4-aminophenoxy)ethylcarbamate: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of tert-Butyl 2-(4-aminophenoxy)ethylcarbamate (CAS: 159184-15-3), a compound that requires careful management as hazardous waste. Adherence to these protocols is critical for regulatory compliance and the protection of both laboratory personnel and the environment.
The primary directive for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or mixed with general laboratory trash. The information provided herein is based on general best practices for the disposal of solid organic compounds, particularly those containing carbamate and aromatic amine functionalities. However, it is imperative to always consult the specific Safety Data Sheet (SDS) provided by the manufacturer (e.g., Apollo Scientific) and your institution's Environmental Health and Safety (EHS) guidelines for definitive procedures.
Hazard and Safety Information
A thorough understanding of the hazards associated with this compound is the first step in its safe handling and disposal. The following table summarizes key hazard information.
| Hazard Category | GHS Classification | Precautionary Statements |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P312, P330 |
| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |
| Signal Word | Warning | |
| Pictogram | GHS07 (Exclamation Mark) |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the proper disposal of this compound.
1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Body Protection: A laboratory coat.
2. Waste Identification and Segregation:
-
Clearly identify the waste as "this compound".
-
This waste must be segregated from other waste streams, especially incompatible materials such as strong oxidizing agents.
3. Containerization:
-
Use a designated, leak-proof, and sealable container for solid hazardous waste.
-
The container must be chemically compatible with the compound.
-
Ensure the container is kept closed except when adding waste.
4. Labeling:
-
Label the hazardous waste container clearly and accurately. The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
Associated hazard pictograms (e.g., GHS07)
-
The date the waste was first added to the container.
-
5. Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
The storage area should be away from sources of ignition and incompatible chemicals.
6. Contaminated Material Disposal:
-
Any materials that have come into contact with this compound, such as weighing boats, contaminated gloves, and absorbent paper, must also be disposed of as hazardous waste in the same container.
7. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide them with the necessary information about the waste, including the chemical name and quantity.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a safer research environment and demonstrating a commitment to environmental stewardship.
Personal protective equipment for handling tert-Butyl 2-(4-aminophenoxy)ethylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of tert-Butyl 2-(4-aminophenoxy)ethylcarbamate. Adherence to these procedures is critical for ensuring laboratory safety and minimizing exposure risks. This compound is classified as a solid that may be harmful if swallowed and can cause skin and serious eye irritation.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial for personal safety. The following table summarizes the required PPE for handling this chemical.
| PPE Category | Recommended Specifications | Rationale |
| Hand Protection | Double gloving is advised. • Inner Glove: Nitrile rubber (min. 0.11 mm thickness). • Outer Glove: Butyl rubber or Neoprene (min. 0.3 mm thickness). | Provides robust protection against skin contact. Nitrile offers splash resistance, while butyl rubber and neoprene provide more extensive protection. Given the lack of specific breakthrough time data, a conservative double-gloving approach is recommended. Gloves should be changed immediately if contaminated.[1] |
| Eye and Face Protection | Chemical splash goggles compliant with ANSI Z87.1 or European Standard EN166.[2] A face shield should be worn over goggles, particularly when handling larger quantities. | Protects against accidental splashes that can cause serious eye irritation. |
| Skin and Body Protection | A flame-resistant or 100% cotton lab coat worn over personal clothing. A chemical-resistant apron and sleeves are recommended for larger quantities. Closed-toe shoes and long pants are mandatory. | Protects skin from splashes and contact with the solid chemical.[1] |
| Respiratory Protection | All work with the solid form of this chemical should be performed in a certified chemical fume hood to prevent dust generation. If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved air-purifying respirator with a particulate filter (N95, R95, or P95) is required. For higher potential concentrations, an N100, R100, or P100 filter may be necessary.[3] | Prevents inhalation of dust particles that may cause respiratory irritation. |
Operational Plan: Handling and Experimental Protocols
Strict adherence to the following operational plan is essential for safe handling.
Preparation and Weighing of the Solid
-
Preparation: Ensure the designated workspace within the chemical fume hood is clean and uncluttered. All necessary equipment should be assembled beforehand.
-
Weighing: All weighing activities must be conducted inside a certified chemical fume hood. To minimize dust, handle the solid material gently, avoiding abrupt movements that could create airborne particles. The container should be sealed immediately after dispensing.
Preparing a Solution
-
Solvent Addition: Within the fume hood, add the appropriate solvent to the vessel containing the pre-weighed solid.
-
Dissolution: Use a magnetic stirrer or gentle swirling to dissolve the compound. Sonication may be used to facilitate dissolution if needed.
-
Transferring: Utilize a pipette or funnel to transfer the solution to prevent spills.
Post-Handling Procedures
-
Decontamination: After use, decontaminate all surfaces, glassware, and equipment. The work area in the fume hood should be wiped down with an appropriate solvent (e.g., 70% ethanol), followed by a thorough cleaning with soap and water.
-
Hand Washing: After removing PPE, wash hands and forearms thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and associated waste is crucial for regulatory compliance and environmental protection.
Waste Segregation and Collection
-
Solid Waste: Unused solid chemical and grossly contaminated disposable items (e.g., weigh boats, paper towels) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Avoid mixing with incompatible waste streams.
-
Contaminated PPE: Dispose of contaminated gloves and other single-use PPE in the designated hazardous waste container.[1]
Disposal Protocol
-
Labeling: All waste containers must be accurately labeled with the full chemical name and a description of the associated hazards.
-
Storage: Store hazardous waste in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Institutional Guidelines: Adhere to your institution's specific procedures for the collection and disposal of hazardous waste. Contact your institution's Environmental Health and Safety (EHS) department for detailed guidance.[4]
Emergency Procedures
Spills
-
Small Spills (<1 gram of solid):
-
Alert personnel in the immediate vicinity.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.
-
Carefully sweep the material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by washing with soap and water.
-
-
Large Spills (>1 gram of solid):
-
Evacuate the immediate area and notify others.
-
Immediately contact your institution's emergency response team or EHS department.
-
If it can be done safely, take steps to prevent the spread of the spill.
-
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek medical attention.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, periodically lifting the upper and lower eyelids. If contact lenses are present and can be easily removed, do so. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Visualizations
Caption: Workflow for handling and disposal of this compound.
Caption: Logic for selecting PPE based on chemical hazards.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
